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  • Product: 3-(Fluorosulfonyl)-4-methylbenzoic acid
  • CAS: 21322-93-0

Core Science & Biosynthesis

Foundational

3-(Fluorosulfonyl)-4-methylbenzoic acid chemical properties

An In-depth Technical Guide to 3-(Fluorosulfonyl)-4-methylbenzoic Acid: A Bifunctional Tool for Covalent Ligand Discovery Introduction 3-(Fluorosulfonyl)-4-methylbenzoic acid is a specialized bifunctional aromatic compou...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-(Fluorosulfonyl)-4-methylbenzoic Acid: A Bifunctional Tool for Covalent Ligand Discovery

Introduction

3-(Fluorosulfonyl)-4-methylbenzoic acid is a specialized bifunctional aromatic compound that has emerged as a valuable building block in the fields of medicinal chemistry and chemical biology. Its structure uniquely combines a carboxylic acid handle with a reactive fluorosulfonyl moiety, positioning it as a key intermediate for the synthesis of targeted covalent inhibitors and sophisticated chemical probes. The carboxylic acid group provides a versatile point for synthetic modification, enabling attachment to larger molecular scaffolds, while the fluorosulfonyl group acts as a precisely targeted electrophilic "warhead" capable of forming stable covalent bonds with nucleophilic residues in proteins. This guide offers a detailed examination of the chemical properties, reactivity, synthesis, and applications of this important reagent, providing researchers and drug development professionals with the technical insights required to effectively leverage its capabilities.

Core Chemical and Physical Properties

The foundational properties of 3-(Fluorosulfonyl)-4-methylbenzoic acid define its identity and handling characteristics. While extensive experimental data is not widely published, its core attributes can be defined through computational predictions and its known molecular structure.

Table 1: Chemical Identifiers and Predicted Properties

PropertyValueSource
Molecular Formula C₈H₇FO₄S[1]
Molecular Weight 218.20 g/mol [1]
Monoisotopic Mass 218.00491 Da[1]
InChIKey BANDUEHUKCIKIF-UHFFFAOYSA-N[1]
SMILES CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)F[1]
Predicted XlogP 1.6[1]

The structure features a benzoic acid substituted at the 4-position with a methyl group and at the 3-position with a fluorosulfonyl group. This arrangement of functional groups dictates its reactivity and potential applications.

Caption: Chemical structure of 3-(Fluorosulfonyl)-4-methylbenzoic acid.

The Chemistry of the Functional Moieties

The utility of 3-(Fluorosulfonyl)-4-methylbenzoic acid stems from the distinct and orthogonal reactivity of its two primary functional groups. Understanding the behavior of each is crucial for designing synthetic strategies.

The Carboxylic Acid Group

The carboxylic acid moiety (-COOH) is a cornerstone of synthetic chemistry. Its presence on the scaffold imparts several key functionalities:

  • Acidity: As a benzoic acid derivative, it is a moderately strong organic acid, allowing for salt formation and manipulation of solubility in aqueous media.

  • Synthetic Handle: It is an exceptionally versatile handle for derivatization. Standard coupling reactions (e.g., using EDC, HATU) can be employed to form robust amide bonds with amines, a common strategy for linking the molecule to peptides, proteins, or other small-molecule fragments.

  • Esterification: The carboxyl group can be readily converted to an ester, which can serve as a protecting group or as a key linkage in prodrug strategies. The synthesis of 5'-O-(3-(Fluorosulfonyl)-4-methylbenzoyl)adenosine is a prime example of this reactivity[2].

  • Reduction: It can be reduced to a primary alcohol, providing an alternative functional group for further synthetic elaboration[3].

The Fluorosulfonyl Group: A Covalent Warhead

The fluorosulfonyl group (-SO₂F) is the molecule's key reactive element, classifying it as an electrophilic fragment. It is a prominent example of a "warhead" used in the design of covalent inhibitors, a class of drugs that form a permanent bond with their biological target.

  • Reactivity Mechanism: The sulfur atom of the sulfonyl fluoride is highly electrophilic. It reacts with soft nucleophiles, particularly the side chains of specific amino acid residues found in proteins, such as lysine (amine), tyrosine (phenol), serine (alcohol), and histidine (imidazole). This reaction, known as sulfonylation, displaces the fluoride ion and forms a highly stable sulfonamide or sulfonate ester linkage.

  • Advantages in Drug Discovery: Unlike more promiscuous electrophiles, sulfonyl fluorides exhibit a favorable balance of stability and reactivity. They are generally stable in aqueous media but can be "activated" for reaction within the microenvironment of a protein's binding pocket. This controlled reactivity is a hallmark of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.

covalent_modification cluster_products Reagent 3-(Fluorosulfonyl)-4-methylbenzoic Acid Scaffold (R-SO₂F) Covalent_Complex Stable Covalent Adduct (R-SO₂-Nu) Reagent->Covalent_Complex Sulfonylation Protein Protein Target with Nucleophilic Residue (Nu-H) Protein->Covalent_Complex Nucleophilic Attack HF HF

Caption: General mechanism of covalent modification by a sulfonyl fluoride.

Synthesis and Application in a Synthetic Workflow

The true value of 3-(Fluorosulfonyl)-4-methylbenzoic acid is demonstrated in its application as a synthetic intermediate.

Protocol: Synthesis of 5'-O-(3-(Fluorosulfonyl)-4-methylbenzoyl)adenosine

This protocol is based on the derivatization of adenosine as described in the literature, showcasing the utility of the carboxylic acid group for ester formation while preserving the reactive fluorosulfonyl warhead[2]. This experiment serves as a self-validating system, where successful synthesis confirms the orthogonal reactivity of the functional groups.

Objective: To esterify the 5'-hydroxyl group of adenosine with 3-(Fluorosulfonyl)-4-methylbenzoic acid.

Materials:

  • 3-(Fluorosulfonyl)-4-methylbenzoic acid

  • Adenosine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or a similar coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 3-(Fluorosulfonyl)-4-methylbenzoic acid (1.2 equivalents) and adenosine (1.0 equivalent) in anhydrous DMF, add DMAP (0.1 equivalents).

  • Initiation: Cool the reaction mixture to 0 °C in an ice bath. Add DCC (1.2 equivalents) portion-wise while stirring.

    • Causality Note: The reaction is cooled to control the exothermic reaction of DCC and prevent side reactions. DMAP serves as a nucleophilic catalyst to accelerate the esterification.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight under an inert atmosphere (e.g., nitrogen or argon).

  • Workup:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Dilute the filtrate with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to remove unreacted acid), water, and brine.

    • Validation: The bicarbonate wash is a critical step. If the organic layer is still acidic (tested with pH paper), it indicates incomplete removal of the starting acid, and an additional wash is required.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

workflow start Combine Reactants: - 3-(F-SO₂)-4-Me-Benzoic Acid - Adenosine - DMAP in DMF step1 Cool to 0°C Add DCC start->step1 step2 Stir Overnight at Room Temp step1->step2 step3 Filter to Remove DCU Byproduct step2->step3 step4 Aqueous Workup: NaHCO₃, H₂O, Brine step3->step4 step5 Purify via Column Chromatography step4->step5 end Isolate Pure 5'-O-Acyl Adenosine Product step5->end

Caption: Experimental workflow for the synthesis of a derivatized adenosine.

Analytical Characterization

Proper characterization is essential to confirm the identity and purity of 3-(Fluorosulfonyl)-4-methylbenzoic acid and its derivatives.

Table 2: Expected Analytical Signatures

TechniqueExpected Observations
¹H NMR Aromatic protons in the 7.5-8.5 ppm range with characteristic splitting patterns.A singlet for the methyl (-CH₃) protons around 2.5 ppm.A broad singlet for the carboxylic acid (-COOH) proton, typically >10 ppm.
¹⁹F NMR A single sharp resonance corresponding to the fluorosulfonyl (-SO₂F) group. Based on related structures, this may appear around +65 ppm[2].
¹³C NMR A resonance for the carbonyl carbon (~165-170 ppm).Multiple resonances in the aromatic region (120-150 ppm).A resonance for the methyl carbon (~20 ppm).
IR Spectroscopy Strong, broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).Strong C=O stretch from the carboxylic acid (~1700 cm⁻¹).Strong, characteristic asymmetric and symmetric S=O stretches from the sulfonyl group (~1370-1400 cm⁻¹ and ~1180-1200 cm⁻¹, respectively).
Mass Spectrometry (ESI-) Expected [M-H]⁻ ion at m/z 216.99763[1].

Safety and Handling

As a reactive chemical, 3-(Fluorosulfonyl)-4-methylbenzoic acid requires careful handling to ensure laboratory safety.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves. Operations should be conducted in a certified chemical fume hood[4][5].

  • Chemical Hazards: The compound is acidic and may cause skin and eye irritation or damage[6][7]. The fluorosulfonyl group is an active electrophile and should be treated as a potentially harmful alkylating agent. Avoid inhalation of dust and contact with skin and eyes[5].

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container to prevent hydrolysis of the fluorosulfonyl group by atmospheric moisture[8].

Conclusion

3-(Fluorosulfonyl)-4-methylbenzoic acid is more than a simple aromatic acid; it is a strategically designed chemical tool. The orthogonal nature of its carboxylic acid handle and its sulfonyl fluoride warhead provides a powerful platform for constructing highly specific covalent probes and inhibitors. Its utility in creating complex molecular architectures, as demonstrated by its role in modifying nucleosides, underscores its importance. For researchers in drug discovery and chemical biology, a thorough understanding of its properties, reactivity, and handling is the first step toward unlocking its full potential in the development of next-generation therapeutics.

References

  • Batsanov, A. S. (2007). 3-Fluoro-4-methylbenzoic acid. ResearchGate. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(fluorosulfonyl)-4-methylbenzoic acid (C8H7FO4S). Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-3-methylbenzoic acid | C8H7FO2 | CID 242828. Retrieved from [Link]

  • Carl ROTH. (2025, March 10). Safety Data Sheet: 3-Methylbenzoic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information – Table of Contents Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

Exploratory

SuFEx Click Chemistry Linkers with Carboxylic Acid Handles

Executive Summary Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as the "next generation" of click chemistry, distinct from the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) due to its unique balance of stability...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as the "next generation" of click chemistry, distinct from the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) due to its unique balance of stability and reactivity.[1] A critical, yet often underutilized, advantage of SuFEx is its orthogonality to free carboxylic acids . Unlike isocyanates or activated esters, the S(VI)-F bond does not prematurely react with carboxylic acids, nor is it quenched by the acidic proton under standard conditions.

This guide details the design, synthesis, and application of bifunctional SuFEx linkers possessing carboxylic acid handles. These linkers serve as versatile "hubs" in drug discovery, enabling the modular assembly of PROTACs, antibody-drug conjugates (ADCs), and covalent probes. We provide validated protocols for synthesizing these linkers and deploying them in complex biological milieus.

Mechanistic Foundations: The Orthogonality Paradox

The utility of SuFEx linkers with carboxylic acid handles rests on the unique electrostatic nature of the S(VI)-F bond.

Stability vs. Reactivity

The S(VI) center is tetrahedrally coordinated, and the S-F bond is highly polarized yet resistant to reduction and ionization.

  • Bond Energy: The S-F bond is strong (~130 kcal/mol), rendering it inert to thermolysis and standard nucleophilic attack (e.g., by water or alcohols) without activation.

  • The Acid Tolerance: The fluorine atom is a poor hydrogen bond acceptor. Consequently, the S-F bond does not readily protonate or engage in deleterious side reactions with free carboxylic acids (

    
    ). This contrasts with Michael acceptors or epoxides, which can be opened or polymerized by acidic species.
    
Activation Mechanism

SuFEx requires specific catalysis to "unlock" the S-F bond. This is typically achieved via:

  • Si-SuFEx: Activation by silyl ethers using a nucleophilic base catalyst (e.g., DBU, BEMP) or fluoride source (TASF). The driving force is the formation of the strong Si-F bond (>140 kcal/mol).

  • Proton-SuFEx: Activation by H-bonding in protein pockets (e.g., Tyr/Lys/His triads) or specific aqueous conditions.

The presence of a distal carboxylic acid handle (


) does not interfere with the S-F center unless the conditions explicitly activate the carboxylate to attack the sulfur (which is rare and requires specific geometry).

Strategic Design of Carboxylic SuFEx Linkers

We categorize these linkers into three primary classes based on the S(VI) core and the connectivity of the acid handle.

Class A: Aryl Sulfonyl Fluoride Acids[2]
  • Structure: Benzoic acid derivatives substituted with a sulfonyl fluoride group (e.g., 3- or 4-(fluorosulfonyl)benzoic acid).

  • Properties: High stability; the aromatic ring provides rigidity.

  • Reactivity: Reacts preferentially with phenols and amines.

  • Application: Rigid linkers for PROTACs.

Class B: Fluorosulfate Acids[3]
  • Structure: Phenolic acids where the hydroxyl is converted to a fluorosulfate (e.g., 4-(carboxymethyl)phenyl fluorosulfate).

  • Properties: "Masked" electrophiles; excellent for protein bioconjugation (Tyr/Lys targeting).

  • Reactivity: Slightly lower intrinsic reactivity than sulfonyl fluorides, offering higher selectivity in complex proteomes.

Class C: Aliphatic "Switchable" Linkers (ESF-Derived)
  • Structure: Derived from Ethenesulfonyl Fluoride (ESF). ESF reacts via Michael addition with an amino acid (e.g., Glycine, Alanine) to generate a secondary amine linker with a pendant carboxylic acid.

  • Mechanism: The initial Michael addition leaves the

    
     intact for a second "click" reaction.
    
  • Application: Flexible linkers for fragment-based drug discovery.

Experimental Protocols

Protocol 1: Synthesis of an ESF-Amino Acid Linker

This protocol utilizes the Michael acceptor reactivity of ESF to install a carboxylic acid handle while preserving the SuFEx warhead.

Reagents:

  • Ethenesulfonyl Fluoride (ESF) [Sigma-Aldrich #746959]

  • Amino acid (e.g., L-Alanine or Glycine tert-butyl ester)

  • Solvent: Dichloromethane (DCM) or Water/Acetonitrile mix

  • Base: Triethylamine (Et3N) (catalytic)

Step-by-Step Methodology:

  • Preparation: Dissolve the amino acid (1.0 equiv) in a 1:1 mixture of Water/Acetonitrile (0.2 M). If using an ester-protected amino acid, use DCM.

  • Addition: Add ESF (1.1 equiv) dropwise at 0 °C.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC or LCMS. The alkene protons of ESF will disappear, but the sulfonyl fluoride signal in

    
     NMR (
    
    
    
    ppm) must remain intact.
  • Workup:

    • For free acids: Lyophilize directly to obtain the zwitterionic product.

    • For esters: Wash with water, dry over

      
      , and concentrate.
      
  • Validation:

    
     NMR should show a singlet around +55 to +65 ppm.
    
Protocol 2: Synthesis of 4-(Fluorosulfonyl)benzoic Acid

Converting a sulfonic acid or sulfonyl chloride precursor to the fluoride.

Reagents:

  • 4-(Chlorosulfonyl)benzoic acid (commercial)

  • Potassium Bifluoride (

    
    )
    
  • Solvent: Acetonitrile/Water (1:1)

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-(chlorosulfonyl)benzoic acid (1.0 equiv) in Acetonitrile/Water.

  • Fluorination: Add saturated aqueous

    
     (3.0 equiv) dropwise at 0 °C.
    
  • Stirring: Allow to warm to RT and stir for 3 hours. The biphasic mixture ensures the chloride is sequestered.

  • Extraction: Acidify to pH 2 with 1M HCl (carefully, do not hydrolyze the S-F). Extract with Ethyl Acetate.

  • Purification: The product is usually pure enough for use; recrystallize from Hexane/EtOAc if necessary.

Conjugation Workflows & Logic

The power of these linkers lies in the Order of Operations . You can perform standard amide coupling on the carboxylic acid without affecting the sulfonyl fluoride.

Workflow Diagram: PROTAC Assembly

The following diagram illustrates the assembly of a PROTAC using a bifunctional SuFEx linker.

SuFEx_Workflow cluster_legend Key Mechanism Linker SuFEx Linker (HOOC-R-SO2F) Intermediate Intermediate (Ligand-NH-CO-R-SO2F) Linker->Intermediate Step 1: Amide Coupling (EDC/NHS or HATU) COOH reacts, SO2F inert Ligand1 E3 Ligase Ligand (Amine-containing) Ligand1->Intermediate Final PROTAC / Conjugate Intermediate->Final Step 2: SuFEx Click (DBU or BEMP) SO2F reacts with Phenol Target Target Warhead (Phenol/Silyl Ether) Target->Final Note The S-F bond survives standard peptide coupling conditions.

Caption: Sequential assembly logic. The carboxylic acid is engaged first via amide coupling, exploiting the S-F bond's resistance to activation reagents like HATU/EDC.

Catalytic Cycle of SuFEx

Understanding the catalytic cycle is vital for troubleshooting. The diagram below shows the BEMP-catalyzed exchange between a phenol and a sulfonyl fluoride.

Catalytic_Cycle Start Phenol (Ar-OH) + Base (B) Deprotonated Phenoxide (Ar-O⁻) + BH⁺ Start->Deprotonated Deprotonation Transition [Ar-O---S(O2)(R)---F]⁻ Transition State Deprotonated->Transition Nucleophilic Attack on S(VI) Product Sulfonate (Ar-O-SO2-R) + F⁻ Transition->Product Fluoride Ejection Product->Start Base Regeneration (if catalytic cycle)

Caption: Base-catalyzed SuFEx mechanism. Note that the carboxylic acid on 'R' would consume 1 equivalent of base, necessitating at least stoichiometric base or a pre-neutralization step.

Comparative Data: Linker Reactivity

Linker ClassS(VI) MotifAcid HandleHydrolytic StabilityReactivity (vs Phenols)Recommended Catalyst
Aryl Sulfonyl Fluoride

Benzoic AcidHigh (

week in PBS)
HighDBU, BEMP
Alkyl Sulfonyl Fluoride

Amino Acid (via ESF)ModerateModerateBEMP, TMG
Fluorosulfate

Phenolic AcidVery HighLow (Latent)DBU (requires heat)
Acyl Fluoride

N/A (Self-reactive)LowVery HighNone (Spontaneous)

References

  • Advances in the construction of diverse SuFEx linkers. PMC (NIH). [Link]

  • Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs. PMC (NIH). [Link]

  • Direct Synthesis of Acyl Fluorides from Carboxylic Acids. ResearchGate. [Link]

Sources

Foundational

A Tale of Two Fluorides: A Technical Guide to 3-(Fluorosulfonyl)-4-methylbenzoic Acid and 3-fluoro-4-methylbenzoic Acid in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and chemical biology, the nuanced substitution of a single functional group can dramat...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and chemical biology, the nuanced substitution of a single functional group can dramatically alter the trajectory of a molecule's application. This guide delves into the comparative analysis of two structurally similar yet functionally divergent molecules: 3-(Fluorosulfonyl)-4-methylbenzoic acid and 3-fluoro-4-methylbenzoic acid. While both share a 4-methylbenzoic acid core and a fluorine atom, the nature of the fluorine's attachment dictates their roles—one as a reactive covalent "warhead" and the other as a stable building block.

This document, intended for researchers, scientists, and drug development professionals, will explore the synthesis, physicochemical properties, reactivity, and applications of these compounds. We will dissect the fundamental principles that govern their utility, from the strategic incorporation of a simple fluoro group to enhance drug-like properties to the deployment of a sulfonyl fluoride for targeted covalent inhibition.

At a Glance: A Comparative Overview

The seemingly subtle difference between a carbon-bound fluorine and a sulfur-bound fluorine gives rise to a chasm in chemical reactivity and strategic application in drug discovery.

Property3-(Fluorosulfonyl)-4-methylbenzoic acid3-fluoro-4-methylbenzoic acid
CAS Number 1934400-55-1[1]350-28-7[2][3]
Molecular Formula C₈H₇FO₄SC₈H₇FO₂
Molecular Weight 218.2 g/mol 154.14 g/mol [2]
Melting Point Not widely reported171-175 °C[2]
Primary Role Covalent warhead, chemical probeMedicinal chemistry building block
Key Functional Group Aryl Sulfonyl Fluoride (-SO₂F)Aryl Fluoride (-F)
Reactivity Principle Electrophilic; target for nucleophilesGenerally stable; modifies electronic properties
Primary Application Targeted covalent inhibitors, SuFEx chemistrySynthesis of APIs, agrochemicals[2]

The Electrophilic Warhead: 3-(Fluorosulfonyl)-4-methylbenzoic Acid

The defining feature of 3-(Fluorosulfonyl)-4-methylbenzoic acid is the sulfonyl fluoride (-SO₂F) group. This moiety is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry , a concept that has gained significant traction as a next-generation "click chemistry" reaction.[4][5][6] The unique balance of stability and reactivity of the S-F bond makes it an invaluable tool in chemical biology.[7]

Reactivity and Mechanism of Covalent Inhibition

The sulfonyl fluoride group is a latent electrophile.[8] While relatively stable in aqueous media, it can undergo nucleophilic attack from specific amino acid residues within a protein's binding site.[7][9] This reactivity is highly context-dependent, relying on the proximity and heightened nucleophilicity of residues within the protein's microenvironment.

The primary targets for aryl sulfonyl fluorides include the side chains of:

  • Tyrosine

  • Lysine

  • Serine

  • Histidine

  • Threonine

  • Cysteine[10]

The reaction proceeds via a nucleophilic substitution at the sulfur atom, displacing the fluoride ion and forming a stable covalent bond (sulfonate or sulfonamide) with the protein.[11] This irreversible binding can lead to potent and durable inhibition of protein function.[11]

Covalent Inhibition Mechanism cluster_0 Protein Binding Pocket cluster_1 Inhibitor cluster_2 Covalent Adduct Protein_Nucleophile Protein-Nu-H (e.g., Tyr-OH, Lys-NH2) Target_Protein Target Protein Covalent_Complex Protein-Nu-SO2-R (Covalently Modified Protein) Protein_Nucleophile->Covalent_Complex Covalent Bond Formation Sulfonyl_Fluoride R-SO2F (3-(Fluorosulfonyl)-4- methylbenzoic acid) Sulfonyl_Fluoride->Protein_Nucleophile Nucleophilic Attack HF HF

Caption: Mechanism of covalent inhibition by a sulfonyl fluoride.

Synthesis of 3-(Fluorosulfonyl)-4-methylbenzoic Acid

The synthesis of aryl sulfonyl fluorides can be achieved through various methods. A common approach involves the conversion of a corresponding sulfonyl chloride or sulfonic acid.

Protocol: Synthesis from 4-methyl-3-sulfobenzoic acid

This protocol is a generalized procedure based on established methods for converting sulfonic acids to sulfonyl fluorides.[12]

Materials:

  • 4-methyl-3-sulfobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Potassium bifluoride (KHF₂)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous acetonitrile

  • EtOAc (Ethyl Acetate)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Formation of the Sulfonyl Chloride: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 4-methyl-3-sulfobenzoic acid in an excess of thionyl chloride. Add a catalytic amount of anhydrous DMF.

  • Heat the reaction mixture to reflux (approximately 80°C) and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

  • Allow the reaction to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The crude 4-methyl-3-(chlorosulfonyl)benzoic acid is obtained.

  • Fluorination: Dissolve the crude sulfonyl chloride in anhydrous acetonitrile. Add potassium bifluoride (KHF₂) in a 2-3 fold molar excess.

  • Stir the suspension vigorously at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure 3-(Fluorosulfonyl)-4-methylbenzoic acid.

The Stable Building Block: 3-fluoro-4-methylbenzoic Acid

In contrast to its sulfonyl fluoride counterpart, 3-fluoro-4-methylbenzoic acid is a stable, non-reactive building block. The carbon-fluorine bond is exceptionally strong, and the fluorine atom does not act as a leaving group under biological conditions. Instead, its presence serves to modulate the physicochemical properties of the molecule.

Role in Medicinal Chemistry

The introduction of fluorine into a drug candidate is a widely used strategy in medicinal chemistry to enhance its properties.[13] The fluorine atom in 3-fluoro-4-methylbenzoic acid can:

  • Increase Metabolic Stability: The C-F bond is resistant to metabolic cleavage, which can prevent unwanted metabolism at that position.

  • Modulate Acidity (pKa): The electron-withdrawing nature of fluorine increases the acidity of the carboxylic acid group, which can influence solubility and formulation characteristics.[14]

  • Alter Lipophilicity: Fluorine substitution can impact a molecule's lipophilicity, affecting its permeability across biological membranes.

  • Influence Binding Affinity: The fluorine atom can participate in favorable interactions with protein targets, such as hydrogen bonds or dipole-dipole interactions, potentially increasing binding affinity.

This compound serves as a versatile intermediate for the synthesis of more complex active pharmaceutical ingredients (APIs) and agrochemicals.[2]

Synthesis of 3-fluoro-4-methylbenzoic Acid

A common synthetic route to 3-fluoro-4-methylbenzoic acid starts from 2-fluoro-4-bromotoluene.

Protocol: Grignard-based Synthesis

This protocol is based on a classical Grignard carboxylation reaction.[15]

Materials:

  • 2-fluoro-4-bromotoluene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (as an initiator)

  • Dry ice (solid CO₂)

  • Hydrochloric acid (HCl), aqueous solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, add magnesium turnings. Add a small crystal of iodine.

  • Dissolve 2-fluoro-4-bromotoluene in anhydrous THF and add a small portion to the magnesium turnings.

  • Once the reaction initiates (indicated by a color change and gentle refluxing), add the remaining 2-fluoro-4-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.

  • Carboxylation: Cool the Grignard solution in an ice bath. Carefully add crushed dry ice in small portions to the vigorously stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification: Quench the reaction by slowly adding a cold aqueous solution of HCl.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization to yield pure 3-fluoro-4-methylbenzoic acid.

Experimental Workflows: Application in Target Identification and Engagement

The distinct reactivities of these two molecules lead to vastly different experimental workflows in a drug discovery setting.

Experimental_Workflows cluster_SF Workflow for 3-(Fluorosulfonyl)-4-methylbenzoic acid cluster_F Workflow for 3-fluoro-4-methylbenzoic acid Start_SF Hypothesized Target Protein Probe_Synthesis Synthesize Alkyne/Azide-tagged Probe from 3-(FSO2)-4-Me-BA Start_SF->Probe_Synthesis Cell_Treatment Treat Cells or Lysate with Probe Probe_Synthesis->Cell_Treatment Click_Chemistry Click Chemistry with Reporter Tag (e.g., Biotin) Cell_Treatment->Click_Chemistry Enrichment Streptavidin Pull-down Click_Chemistry->Enrichment MS_Analysis LC-MS/MS for Target ID Enrichment->MS_Analysis Validation Target Validation MS_Analysis->Validation Start_F Identified Target/Scaffold Library_Synthesis Synthesize Library of Analogs using 3-F-4-Me-BA Start_F->Library_Synthesis Screening Screen Analogs in Binding/Functional Assays Library_Synthesis->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Sources

Exploratory

Applications of 3-(Fluorosulfonyl)-4-methylbenzoic acid in chemical biology

Title: Precision SuFEx: Applications of 3-(Fluorosulfonyl)-4-methylbenzoic Acid in Chemical Biology Subtitle: A Technical Guide to Tunable Covalent Probes and Targeted Inhibitor Design Executive Summary In the expanding...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Precision SuFEx: Applications of 3-(Fluorosulfonyl)-4-methylbenzoic Acid in Chemical Biology Subtitle: A Technical Guide to Tunable Covalent Probes and Targeted Inhibitor Design

Executive Summary

In the expanding arsenal of chemical biology, 3-(Fluorosulfonyl)-4-methylbenzoic acid (CAS: 21322-93-0) has emerged as a critical building block for "Precision SuFEx" (Sulfur-Fluoride Exchange) applications.[1] Unlike generic sulfonyl fluorides, this specific isomer incorporates an ortho-methyl group relative to the sulfonyl fluoride warhead.[1] This structural feature provides steric shielding that modulates electrophilicity, enhancing metabolic stability and ensuring that covalent modification is driven strictly by binding proximity rather than inherent promiscuous reactivity.[1]

This guide details the technical utility of this compound in designing Activity-Based Protein Profiling (ABPP) probes, Targeted Covalent Inhibitors (TCIs), and fragment-based libraries.[1]

Chemical Profile & The "Ortho-Effect" Advantage

The utility of 3-(Fluorosulfonyl)-4-methylbenzoic acid lies in its bifunctional nature: a carboxylic acid for conjugation and a "tuned" sulfonyl fluoride warhead.[1]

Structural Analysis
  • Scaffold: Benzoic acid (C1-COOH).[1]

  • Warhead: Sulfonyl fluoride (C3-SO₂F).[1]

  • Tuner: Methyl group (C4-CH₃).[1]

The Steric Tuning Mechanism: In standard 3- or 4-(fluorosulfonyl)benzoic acid, the sulfur center is highly exposed, making it susceptible to rapid hydrolysis or non-specific reaction with abundant cellular nucleophiles (e.g., Glutathione). In the 4-methyl-3-fluorosulfonyl isomer, the methyl group at C4 is ortho to the sulfonyl fluoride at C3.

  • Hydrolytic Stability: The steric bulk of the methyl group retards the approach of water molecules, significantly increasing half-life in physiological buffers compared to the non-methylated analog.

  • Selectivity: The reduced electrophilicity ensures the warhead remains "latent" until the probe binds its target. Only the high effective molarity achieved within a specific binding pocket can overcome the steric barrier, driving the SuFEx reaction with a proximal nucleophile (Tyr, Lys, Ser, or His).

PropertyStandard (3-SO₂F-Benzoic Acid)Tuned (3-SO₂F-4-Me-Benzoic Acid)
Electrophilicity HighModerate (Sterically Tuned)
Hydrolysis (

pH 7.4)
~Hours~Days
Primary Application Broad Reactivity ProfilingTargeted Covalent Inhibition
Off-Target Labeling Moderate RiskLow Risk

Experimental Workflow: Probe Synthesis

The carboxylic acid handle allows for facile attachment to primary or secondary amines (e.g., drug pharmacophores, fluorophores).[1] However, reaction conditions must preserve the sulfonyl fluoride.[1]

Protocol: Amide Coupling via Acid Chloride Activation

Rationale: Direct coupling avoids the potential side reactions of uronium coupling reagents with the sulfonyl fluoride, though HATU can be used with care.

Materials:

  • 3-(Fluorosulfonyl)-4-methylbenzoic acid (1.0 eq)[1]

  • Oxalyl chloride (1.2 eq)[1]

  • DMF (catalytic)[1]

  • Dichloromethane (DCM, anhydrous)[1]

  • Amine-containing Ligand/Scaffold (0.9 eq)[1]

  • DIPEA (3.0 eq)[1]

Step-by-Step Methodology:

  • Activation: Dissolve the benzoic acid derivative in anhydrous DCM under

    
    . Add catalytic DMF (1-2 drops).[1]
    
  • Chlorination: Add oxalyl chloride dropwise at 0°C. Allow to warm to RT and stir for 2 hours (monitor by TLC for acid consumption).

  • Concentration: Evaporate solvent and excess oxalyl chloride under reduced pressure. Crucial: Do not use methanol/ethanol to quench, as this will form the ester.

  • Coupling: Re-dissolve the crude acid chloride in DCM. Add the amine-containing ligand and DIPEA at 0°C.

  • Workup: Stir at RT for 4-12 hours. Quench with dilute HCl (pH 4). Extract with DCM.[1] The sulfonyl fluoride is stable to brief acidic workup.

  • Purification: Flash chromatography (Hexane/EtOAc). Note: Avoid nucleophilic solvents like MeOH in the mobile phase if the column run is long.

Application: Ligand-Directed Covalent Labeling

This workflow describes converting a reversible inhibitor into a covalent probe to map the binding site.[1]

Mechanism of Action
  • Binding: The ligand moiety directs the probe to the protein active site.

  • Proximity: The 3-(fluorosulfonyl)-4-methylbenzamide linker positions the SO₂F group near a targetable residue.[1]

  • SuFEx: A specific residue (often Tyrosine or Lysine) attacks the sulfur, ejecting fluoride.[1]

SuFEx_Mechanism cluster_0 Step 1: Recognition cluster_1 Step 2: Proximity Activation cluster_2 Step 3: Covalent Capture L Ligand P Protein Pocket L->P Reversible Binding SF Ortho-Methyl SO2F Warhead P->SF Res Nucleophile (Tyr/Lys/His) SF->Res Steric Barrier Overcome Complex Ligand-Protein Covalent Adduct Res->Complex SuFEx (-HF)

Figure 1: The mechanism of Ligand-Directed SuFEx labeling.[1] The ortho-methyl group (yellow node) acts as a gatekeeper, preventing reaction until the ligand (blue) binds the protein (red).

Data Interpretation & Validation

When using probes derived from this building block, validation of covalent modification is required.[1]

Mass Spectrometry Validation

Upon successful labeling, the protein mass will increase by the molecular weight of the probe minus the fluoride leaving group.

ComponentMass Change (

Mass)
Leaving Group Fluoride (-19.00 Da)
Adduct Formation + (MW of Probe - 19.00 Da)
Verification Intact Protein MS or Tryptic Peptide Mapping
Control Experiments

To prove the labeling is specific (ligand-directed) and not random:

  • Competition: Pre-incubate with excess non-functionalized parent ligand.[1] Labeling should be abolished.

  • Denaturation: Denature the protein (SDS/Heat) before adding the probe.[1] Labeling should be significantly reduced (proves dependence on the folded binding pocket).

References

  • Sharpless, K. B., et al. (2014).[1] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link[1]

  • Jones, L. H., et al. (2025).[1] "Advances in sulfonyl exchange chemical biology: expanding druggable target space."[1] Chemical Science. Link

  • Kelly, J. W., et al. (2018).[1] "Inverse Drug Discovery for Covalent Inhibitors." Nature Chemical Biology.[1] (Contextual reference for aryl sulfonyl fluoride tuning).

  • Ambeed / Sigma-Aldrich. (2024).[1] "Product Specification: 3-(Fluorosulfonyl)-4-methylbenzoic acid (CAS 21322-93-0)."[1] Link

Sources

Foundational

Solubility of 3-(Fluorosulfonyl)-4-methylbenzoic acid in organic solvents

An In-depth Technical Guide to the Solubility of 3-(Fluorosulfonyl)-4-methylbenzoic Acid Executive Summary 3-(Fluorosulfonyl)-4-methylbenzoic acid is a bifunctional building block critical to Sulfur-Fluoride Exchange (Su...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 3-(Fluorosulfonyl)-4-methylbenzoic Acid

Executive Summary

3-(Fluorosulfonyl)-4-methylbenzoic acid is a bifunctional building block critical to Sulfur-Fluoride Exchange (SuFEx) click chemistry and medicinal chemistry campaigns. Featuring a carboxylic acid moiety for amide coupling and a latent sulfonyl fluoride (


) warhead for covalent protein modification, its solubility profile dictates its utility in synthesis, purification, and biological assay formulation.

This guide provides a technical analysis of its solubility landscape, emphasizing the balance between solvation thermodynamics and chemical stability . Unlike simple benzoic acids, the presence of the electrophilic


 group requires a nuanced approach to solvent selection to prevent premature hydrolysis or solvolysis.

Physicochemical Profile & Solubility Drivers

To predict and manipulate the solubility of this compound, one must understand the competing forces within its molecular structure.

FeatureChemical MoietySolubility Impact
Hydrophilic Head Carboxylic Acid (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Drives solubility in polar protic solvents (Alcohols) and basic aqueous media (via ionization).
Lipophilic Core Toluene ScaffoldProvides solubility in non-polar/moderately polar organics (DCM, Toluene).
SuFEx Warhead Sulfonyl Fluoride (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Adds polarity without hydrogen bond donation. Increases solubility in polar aprotic solvents (DMSO, ACN). Critical Stability Risk.
  • Predicted LogP: ~2.1 – 2.4 (Moderately Lipophilic)

  • Predicted pKa: ~3.5 – 4.0 (Acidic, slightly stronger than benzoic acid due to electron-withdrawing ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).
    

Solubility Landscape by Solvent Class[1]

The following data categorizes solvents based on their utility for Reaction (Synthesis), Workup (Extraction), and Purification (Crystallization).

Table 1: Solubility & Stability Matrix
Solvent ClassSpecific SolventSolubility RatingStability RiskPrimary Application
Polar Aprotic DMSO, DMF Excellent (>100 mg/mL)LowStock solutions for biological assays; SuFEx reaction media.
Polar Aprotic Acetonitrile (ACN) High LowHPLC mobile phase; Reaction solvent.
Chlorinated Dichloromethane (DCM) High NegligibleLiquid-Liquid extraction; Chromatography loading.
Esters Ethyl Acetate Moderate-High NegligibleStandard workup solvent; Crystallization solvent.
Protic (Alcohols) Methanol, Ethanol Moderate Medium Soluble, but risk of esterification (at COOH) or solvolysis (at SO2F) over time.
Ethers THF, 2-MeTHF High LowReaction solvent (Grignard/Lithiation compatibility).
Hydrocarbons Hexanes, Heptane Insoluble NegligibleAnti-solvent for precipitation/crystallization.
Aqueous Water (pH < 3) Insoluble LowPrecipitation medium.
Aqueous Water (pH > 8) Soluble (as salt)High Dissolves as carboxylate, but high pH accelerates ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

hydrolysis.
ngcontent-ng-c2699131324="" class="ng-star-inserted">

Critical Insight: While Sulfonyl Fluorides are famously "water-stable" compared to chlorides, basic aqueous conditions (pH > 8) will hydrolyze the


 to the sulfonate (

) over time. Always buffer aqueous solutions to pH 5–7 if prolonged stability is required.

Thermodynamic Modeling (Hansen Parameters)

In the absence of empirical data for every solvent, Hansen Solubility Parameters (HSP) provide a reliable predictive model. The compound aligns best with solvents occupying the "Polar/Hydrogen Bonding" region of the Hansen space.

  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (Dispersion):  Matches aromatics (Toluene, Benzene).
    
  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (Polarity):  High affinity for Dipolar Aprotic solvents (DMSO, Acetone).
    
  • 
     (Hydrogen Bonding):  The carboxylic acid seeks H-bond acceptors (Ethers, Ketones).
    

Implication: To crystallize the compound, use a solvent with high


 (like Ethyl Acetate) and slowly add a solvent with low 

and

(like Heptane).

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this "Gold Standard" method to generate precise solubility data (mg/mL).

  • Preparation: Weigh ~50 mg of 3-(Fluorosulfonyl)-4-methylbenzoic acid into a 4 mL glass vial.

  • Solvent Addition: Add 250 µL of the target solvent.

  • Equilibration:

    • Seal vial tightly.[1]

    • Vortex for 1 minute.

    • Incubate at 25°C for 4 hours (shaking or stirring).

    • Observation: If fully dissolved, add more solid. If solid remains, proceed.

  • Sampling: Centrifuge at 10,000 rpm for 5 minutes to pellet undissolved solid.

  • Quantification:

    • Carefully remove a known volume (e.g., 100 µL) of the clear supernatant.

    • Transfer to a pre-weighed aluminum weighing boat.

    • Evaporate solvent (Vacuum oven at 40°C or Nitrogen stream).

    • Weigh the residue.[1][2]

  • Calculation:

    
    
    (Where 
    
    
    
    is solubility in mg/mL).
Protocol B: Stability-Indicating HPLC Assay

Essential for validating solubility in nucleophilic solvents (Alcohols, Water).

  • Dissolution: Prepare a 1 mg/mL solution in the target solvent (e.g., Methanol).

  • Time-Course: Inject sample into HPLC at

    
    , 
    
    
    
    ,
    
    
    .
  • Method:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).

    • Detection: UV at 254 nm.

  • Analysis: Monitor for the appearance of:

    • Hydrolysis Product: 3-Sulfonyl-4-methylbenzoic acid (shifts to earlier retention time).

    • Methyl Ester: Methyl 3-(fluorosulfonyl)-4-methylbenzoate (shifts to later retention time).

Process Workflow: Solvent Selection for SuFEx

The following diagram illustrates the decision logic for selecting solvents during the synthesis and application of this compound.

SolventSelection Start Start: 3-(Fluorosulfonyl)-4-methylbenzoic Acid Goal Define Goal Start->Goal Reaction Chemical Synthesis (Amide Coupling) Goal->Reaction Synthetic Chemistry BioAssay Biological Assay (Protein Labeling) Goal->BioAssay Chem Biology Purification Purification (Crystallization) Goal->Purification Process DCM_DMF Use DCM or DMF (High Solubility, Inert) Reaction->DCM_DMF Avoid_Alc AVOID Alcohols (Risk of Esterification) Reaction->Avoid_Alc DMSO_Stock 1. Dissolve in DMSO (100mM) BioAssay->DMSO_Stock EtOAc Dissolve in Ethyl Acetate (Good Solubility) Purification->EtOAc Dilution 2. Dilute into Buffer (PBS) Keep pH < 7.5 DMSO_Stock->Dilution Hexane Add Hexane/Heptane (Anti-Solvent) EtOAc->Hexane Slow Addition

Figure 1: Decision matrix for solvent selection based on experimental intent, highlighting critical stability checkpoints.

References

  • Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430-9448. [Link]

  • Grimster, N. P., et al. (2013).[3] "Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis."[3][4] Journal of the American Chemical Society, 135(15), 5656–5668.[3] [Link]

  • Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science, 6, 2650-2659. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Amide Coupling with 3-(Fluorosulfonyl)-4-methylbenzoic Acid

Executive Summary The development of bifunctional building blocks has revolutionized modular synthesis in drug discovery and chemical biology. 3-(Fluorosulfonyl)-4-methylbenzoic acid is a highly versatile reagent that fe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of bifunctional building blocks has revolutionized modular synthesis in drug discovery and chemical biology. 3-(Fluorosulfonyl)-4-methylbenzoic acid is a highly versatile reagent that features two orthogonal reactive centers: a classical carboxylic acid for amide bond formation and a sulfonyl fluoride (-SO₂F) group that acts as a warhead for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.

This application note provides a self-validating, step-by-step protocol for the chemoselective amide coupling of 3-(Fluorosulfonyl)-4-methylbenzoic acid with primary and secondary amines. By leveraging the unique thermodynamic stability of the S(VI)-F bond, researchers can synthesize complex fluorosulfonyl amides without prematurely triggering or degrading the SuFEx warhead[1].

Mechanistic Rationale & Causality (E-E-A-T)

To successfully couple the carboxylic acid while leaving the -SO₂F group intact, one must understand the causality behind the stability-reactivity profile of sulfonyl fluorides.

The Orthogonal Stability of the S(VI)-F Bond

Unlike sulfonyl chlorides, which are highly reactive and susceptible to hydrolysis or rapid nucleophilic attack, sulfonyl fluorides are exceptionally stable. The heterolytic cleavage of the S-F bond requires specific activation—typically through strong hydrogen bonding to the fluoride leaving group or the use of specific Lewis base catalysts (e.g., DBU, BEMP)[2].

Furthermore, in 3-(Fluorosulfonyl)-4-methylbenzoic acid , the -SO₂F group is located at the 3-position, directly ortho to the 4-methyl group. The steric bulk of this methyl group physically shields the high-oxidation-state sulfur(VI) center, further increasing its resistance to premature nucleophilic attack by the amine during the coupling step.

Reagent Selection Causality
  • Coupling Reagent (HATU): We utilize HATU because it rapidly and efficiently converts the carboxylic acid into a highly reactive O-At (7-azabenzotriazole) ester at 0 °C. Rapid activation minimizes the time the substrate spends in a basic environment, precluding any slow background hydrolysis.

  • Base (DIPEA): N,N-Diisopropylethylamine (DIPEA) is a sterically hindered tertiary amine. Unlike unhindered primary amines (at high heat) or strong amidine bases (like DBU), DIPEA is incapable of catalyzing the SuFEx reaction[2]. Using DBU during this step would disastrously catalyze the polymerization or degradation of the -SO₂F center.

  • Solvent (Anhydrous DMF): Water must be strictly excluded during the coupling to prevent competitive hydrolysis of the activated ester. The special nature of the fluoride-proton interaction means that while -SO₂F is stable in neutral water, strongly basic aqueous environments can degrade it.

Workflow Visualization

Workflow A 3-(Fluorosulfonyl)-4-methylbenzoic acid (Bifunctional SuFEx Hub) B Amide Coupling (HATU, DIPEA, DMF, 25°C) A->B Selective -COOH Activation C Fluorosulfonyl Amide (Intact -SO₂F Group) B->C Chemoselective Formation D SuFEx Click Reaction (Phenol/Amine + DBU Catalyst) C->D Orthogonal S(VI) Reactivity E Final Covalent Conjugate (Drug/Probe Molecule) D->E Covalent Linkage

Workflow of orthogonal amide coupling and subsequent SuFEx click chemistry.

Quantitative Data & Optimization

The following table summarizes the causal relationship between coupling conditions and the integrity of the -SO₂F warhead.

Coupling ReagentBaseSolventTemp (°C)Amide Yield (%)-SO₂F Integrity (%)Mechanistic Observation
HATU DIPEA DMF 25 >90 >99 Optimal: Rapid coupling; steric hindrance of DIPEA prevents SuFEx.
EDC, HOBtNMMDCM2585>99Viable alternative; slower reaction but excellent warhead stability.
PyBOPTEADMF258095Acceptable; minor side products observed due to TEA nucleophilicity.
HATUDBUDMF25<20<10Failure: DBU acts as a potent SuFEx catalyst, destroying the -SO₂F group.
T3PDIPEAEtOAc806040Failure: Thermal stress induces -SO₂F degradation and side reactions.

Experimental Protocol: Chemoselective Amide Coupling

This protocol is designed as a self-validating system : by utilizing precise LC-MS monitoring, the operator can confirm the chemoselectivity of the reaction in real-time by tracking the exact isotopic mass of the fluorine atom.

Materials Required
  • 3-(Fluorosulfonyl)-4-methylbenzoic acid (1.0 equiv)

  • Target Primary or Secondary Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF (0.1 M – 0.2 M)

Step-by-Step Methodology
  • Preparation of the Acid Solution: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-(Fluorosulfonyl)-4-methylbenzoic acid (1.0 equiv) in anhydrous DMF to achieve a concentration of 0.2 M. Maintain the system under an inert atmosphere (N₂ or Ar).

  • Thermal Control & Activation: Cool the flask to 0 °C using an ice bath. Add HATU (1.2 equiv) in one portion. Causality: Pre-activation at 0 °C prevents the thermal degradation of the highly reactive active ester intermediate.

  • Base Addition: Add DIPEA (3.0 equiv) dropwise over 2 minutes. The solution will typically transition to a pale yellow color. Stir for an additional 10 minutes at 0 °C to ensure complete formation of the active ester.

  • Amine Introduction: Dissolve the target amine (1.1 equiv) in a minimal volume of anhydrous DMF. Add this solution dropwise to the activated acid mixture at 0 °C.

  • Coupling & Self-Validation (Crucial Step): Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 2–4 hours. Validation Check: Monitor the reaction via LC-MS. The desired product will exhibit the mass [M+H]⁺ with the -SO₂F isotope pattern intact. If you observe a mass corresponding to [M - 19 + Amine Mass]⁺ or [M - 18 + OH]⁺, unwanted SuFEx or hydrolysis has occurred, indicating moisture contamination or an overly nucleophilic base.

  • Quenching & Extraction: Dilute the reaction mixture with 10 volumes of Ethyl Acetate (EtOAc). Transfer to a separatory funnel and wash successively with:

    • 1 M HCl (aq) (2x) – Removes unreacted amine, DIPEA, and HATU byproducts.

    • Saturated NaHCO₃ (aq) (2x) – Removes unreacted carboxylic acid.

    • Brine (1x) – Aids in phase separation. Causality: The robust nature of the S(VI)-F bond ensures it remains completely inert to these mild acidic and basic aqueous washes at room temperature[1].

  • Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure fluorosulfonyl amide.

Downstream Application: SuFEx Click Chemistry

Once the fluorosulfonyl amide is isolated, the intact -SO₂F group is primed to act as a SuFEx hub. In subsequent synthetic steps, this warhead can be reacted with phenols (to form aryl fluorosulfates) or secondary amines (to form sulfamides)[3]. This is achieved by introducing a designated SuFEx catalyst, such as DBU, BEMP, or Ca(NTf₂)₂, which unleashes the electrophilicity of the S-F bond[2].

References

  • Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry Source: Angewandte Chemie International Edition (via Scribd) URL:[Link]

  • Sulfur fluoride exchange Source: National Institutes of Health (NIH) URL:[Link]

  • SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates and Sulfonamides from S(VI) Fluorides Source: ChemRxiv URL:[Link]

Sources

Application

Application Note: Chemoselective Sulfonamide Synthesis via SuFEx Activation

This Application Note is designed for researchers in medicinal chemistry and drug discovery, focusing on the chemoselective functionalization of 3-(Fluorosulfonyl)-4-methylbenzoic acid . Abstract & Strategic Value In mod...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery, focusing on the chemoselective functionalization of 3-(Fluorosulfonyl)-4-methylbenzoic acid .

Abstract & Strategic Value

In modern drug discovery, 3-(Fluorosulfonyl)-4-methylbenzoic acid represents a high-value "bifunctional hub." It contains two distinct electrophilic centers: a carboxylic acid (C-electrophile) and a sulfonyl fluoride (S-electrophile).

While sulfonyl chlorides are traditionally used for sulfonamide synthesis, they are moisture-sensitive and often lack chemoselectivity in the presence of other nucleophiles. In contrast, the sulfonyl fluoride moiety acts as a "sleeping beauty" electrophile—stable to hydrolysis and chromatography but highly reactive toward amines under specific SuFEx (Sulfur-Fluoride Exchange) conditions.

This guide details the chemoselective synthesis of sulfonamides from this scaffold. By leveraging the unique reactivity profile of the S(VI)-F bond, researchers can derivatize the sulfonamide position without protecting the carboxylic acid, or inversely, utilize the acid for amide coupling while leaving the sulfonyl fluoride intact for late-stage covalent functionalization.

Chemical Properties & Handling[1]

  • Compound Name: 3-(Fluorosulfonyl)-4-methylbenzoic acid

  • Structure: A benzoic acid core with a para-methyl group and a meta-sulfonyl fluoride group.

  • Physical State: White to off-white crystalline solid.

  • Stability: High. Resistant to hydrolysis in neutral/acidic aqueous media.

  • Storage: Store at 2–8°C under inert atmosphere (Ar/N₂). Moisture stable, but dry storage is best practice.

Chemoselectivity Logic

The core challenge is reacting an amine (


) with the sulfonyl fluoride (

) without interfering with the carboxylic acid (

).
  • The "In-Situ Protection" Strategy: In basic media, the carboxylic acid is deprotonated to form a carboxylate anion (

    
    ). This anion is electron-rich and non-electrophilic, effectively "protecting" the carbon center.
    
  • The SuFEx Attack: The amine nucleophile, now unable to attack the carboxylate, is directed exclusively to the sulfur center (

    
    ), displacing fluoride to form the sulfonamide.
    

Reaction Mechanism & Pathway

The following diagram illustrates the chemoselective pathway, highlighting the divergence between Amide (C-attack) and Sulfonamide (S-attack) formation.

SuFEx_Mechanism cluster_legend Selectivity Logic SM 3-(Fluorosulfonyl)-4-methylbenzoic acid (Electrophilic Centers: C=O, S-F) Inter Carboxylate Intermediate (C=O Deactivated) SM->Inter Deprotonation (-H+) Base Base (e.g., DIPEA/Cs2CO3) Base->Inter TS Transition State (Pentacoordinate Sulfur) Inter->TS + Amine Amine Amine Nucleophile (R-NH2) Amine->TS Product Target Sulfonamide (Free Acid Retained) TS->Product - F⁻ (SuFEx) Descr Formation of anionic carboxylate prevents amide coupling, directing attack to S-F.

Caption: Chemoselective activation of the S-F bond via in-situ carboxylate formation, preventing side-reactions at the carbonyl center.[1]

Experimental Protocols

Protocol A: Standard Base-Mediated Synthesis (Robust)

Best for: Primary amines, non-sterically hindered substrates.

Reagents:

  • Substrate: 3-(Fluorosulfonyl)-4-methylbenzoic acid (1.0 equiv)

  • Amine:

    
     (1.2 – 1.5 equiv)
    
  • Base:

    
     (2.5 equiv) or DIPEA (3.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (0.2 M)

Procedure:

  • Preparation: In a reaction vial, dissolve 3-(Fluorosulfonyl)-4-methylbenzoic acid (1.0 equiv) in MeCN.

  • Activation: Add the base (

    
     or DIPEA). Note: If using carbonate, allow to stir for 10 mins to ensure full deprotonation of the acid.
    
  • Addition: Add the amine (1.2 equiv).

  • Reaction: Stir at 60°C for 4–12 hours. Monitor by LC-MS.[2]

    • Checkpoint: The S-F bond is stable; if reaction is slow, temperature can be increased to 80°C without degradation.

  • Workup:

    • Dilute with water.[3]

    • Acidify carefully with 1M HCl to pH ~3 (to reprotonate the carboxylic acid).

    • Extract with Ethyl Acetate (3x).[3][4]

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
Protocol B: Calcium Triflimide Catalyzed (High Efficiency)

Best for: Secondary amines, anilines, or valuable/scarce amines. Uses mild conditions.[5][1][6][7][8][9]

Mechanism:


 acts as a Lewis acid, activating the fluoride leaving group.[1]

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.1 equiv

  • Catalyst: Calcium Triflimide [

    
    ] (5–10 mol%)
    
  • Base: DABCO (2.0 equiv)

  • Solvent: MeCN or tert-Amyl Alcohol

Procedure:

  • Mix substrate, amine, and DABCO in MeCN.

  • Add

    
     (5 mol%).
    
  • Stir at Room Temperature for 2–6 hours.

  • Purification: Concentrate and purify via reverse-phase HPLC (acidic modifier) or recrystallization.

Protocol C: High-Throughput Library Synthesis (96-well)

Designed for automated liquid handling systems.

Library_Workflow Start Stock Solution Prep (0.5M in DMSO) Dispense Dispense 100µL Substrate into 96-well plate Start->Dispense Add_Amine Add Diverse Amines (1.5 equiv, 100µL) Dispense->Add_Amine Add_Base Add DIPEA (3.0 equiv) or DBU (catalytic) Add_Amine->Add_Base Heat Incubate 60°C, 12h, Shaking Add_Base->Heat QC LC-MS QC Check for [M+H]+ Heat->QC Purify Prep-HPLC Direct Injection QC->Purify

Caption: Workflow for parallel synthesis of sulfonamide libraries utilizing the SuFEx scaffold.

Data Summary & Troubleshooting

ParameterSulfonyl Fluoride (

)
Sulfonyl Chloride (

)
Implication
Hydrolytic Stability High (

weeks in water)
Low (minutes to hours)Easier handling; no glovebox needed.
Reactivity Tunable (Needs activation)High (Often indiscriminate)Better chemoselectivity.
Selectivity vs COOH Excellent (Orthogonal)Poor (Requires protection)Direct functionalization possible.
Atom Economy High (F is small)ModerateCleaner reaction profiles.

Troubleshooting Guide:

  • Issue: Low conversion of amine.

    • Solution: Switch to Protocol B (Calcium catalysis) or use a silyl-amine (

      
      ) with a fluoride source (e.g., CsF or TASF) to drive the Si-SuFEx cycle.
      
  • Issue: Product is water-soluble (due to COOH).

    • Solution: Do not perform aqueous workup. Evaporate solvent and purify directly via Prep-HPLC using a volatile buffer (Formic acid/TFA).

References

  • Sharpless, K. B., et al. (2014).[10][11] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430–9448.

  • Mahapatra, S., et al. (2020).[8] "Calcium Triflimide Activation of Sulfamoyl Fluorides, Fluorosulfates, and Sulfonyl Fluorides for SuFEx with Amines." Organic Letters, 22(11), 4389–4394.

  • Dong, J., et al. (2014). "SuFEx-Based Synthesis of Polysulfates." Angewandte Chemie, 126(36), 9606-9610.

  • Barrow, A. S., et al. (2019). "The Growing Applications of SuFEx Click Chemistry." Chemical Society Reviews, 48(17), 4731-4758.

Sources

Method

Using 3-(Fluorosulfonyl)-4-methylbenzoic acid for covalent protein inhibition

This Application Note is designed for medicinal chemists and chemical biologists. It details the strategic application of 3-(Fluorosulfonyl)-4-methylbenzoic acid as a "warhead building block" to convert reversible ligand...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and chemical biologists. It details the strategic application of 3-(Fluorosulfonyl)-4-methylbenzoic acid as a "warhead building block" to convert reversible ligands into targeted covalent inhibitors (TCIs) via Sulfur-Fluoride Exchange (SuFEx) chemistry.

Executive Summary & Mechanism

3-(Fluorosulfonyl)-4-methylbenzoic acid (CAS: 350-28-7 / 865352-01-8 derivatives) represents a "privileged" electrophilic scaffold. Unlike traditional covalent warheads (e.g., acrylamides which target Cysteine), the sulfonyl fluoride (SF) moiety exploits SuFEx chemistry .[1] It is relatively inert in aqueous buffer but becomes highly reactive when properly positioned within a protein binding pocket, allowing it to target "harder" nucleophiles such as Tyrosine, Lysine, Serine, Histidine, and Threonine .

The "Goldilocks" Reactivity

The success of this reagent relies on the unique stability-reactivity profile of the S(VI)-F bond:

  • Aqueous Stability: Resists hydrolysis at physiological pH (unlike sulfonyl chlorides).

  • Context-Dependent Reactivity: Reaction is driven by protein-templated activation (e.g., H-bond networks or proximity to basic residues like Arg/His that lower the pKa of the target nucleophile).

Mechanism of Action:

  • Recognition: The ligand portion (attached via the benzoic acid handle) binds the protein, bringing the SO2F group into high local concentration.

  • Activation: The protein environment activates the S(VI) center or the nucleophile.

  • Exchange: The nucleophile (e.g., Tyr-OH) attacks the Sulfur, ejecting Fluoride (F⁻) to form a stable sulfonate (or sulfonamide) bond.

Strategic Design Workflow

Do not use this reagent randomly. Follow this logic to ensure high-confidence covalent engagement.

DesignWorkflow Start Reversible Ligand (IC50 < 100 nM) Structure Structural Analysis (Crystal/Docking) Start->Structure Identify Binding Mode Vector Vector Identification (Solvent Exposed Amine) Structure->Vector Locate Nucleophile (< 5-8 Å distance) Synthesis Amide Coupling (Warhead Attachment) Vector->Synthesis 3-(Fluorosulfonyl)-4-methylbenzoic acid Validation Biochem Assay (k_inact / K_I) Synthesis->Validation Test Candidate

Figure 1: Rational design workflow for converting reversible binders into SuFEx covalent probes.

Experimental Protocols

Protocol A: Chemical Synthesis (Warhead Installation)

Objective: Attach 3-(Fluorosulfonyl)-4-methylbenzoic acid to a ligand containing a primary or secondary amine. Rationale: The carboxylic acid allows standard amide coupling. The methyl group at the 4-position often provides necessary steric bulk or restricts rotation to orient the SO2F group.

Materials:

  • Reversible Ligand (Amine-bearing).

  • 3-(Fluorosulfonyl)-4-methylbenzoic acid (1.2 equiv).

  • HATU (1.2 equiv) or EDCI/HOAt.

  • DIPEA (3.0 equiv).

  • Solvent: Anhydrous DMF or DCM.

Step-by-Step:

  • Activation: Dissolve 3-(Fluorosulfonyl)-4-methylbenzoic acid in DMF. Add HATU and DIPEA. Stir for 5 minutes at 0°C.

    • Note: The SO2F group is stable to HATU activation conditions.

  • Coupling: Add the amine-ligand. Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Monitoring: Check via LC-MS. The product mass will be Ligand_MW + 218.0 (Acid) - 18.0 (H2O) .

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), saturated NaHCO3, and brine.

  • Purification: Flash chromatography. Avoid nucleophilic solvents (MeOH) during prolonged storage, though short exposure during purification is generally acceptable.

Protocol B: Biochemical Kinetic Characterization ( )

Objective: Prove covalent mechanism and measure potency. A simple


 is insufficient for covalent inhibitors as it shifts with time.

Parameters:

  • 
    :  Affinity of the initial non-covalent complex.
    
  • 
    :  Rate of bond formation.
    

Procedure:

  • Enzyme Prep: Prepare target protein in assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). Avoid DTT/BME if possible, though SO2F is resistant to thiols compared to acrylamides.

  • Time-Dependent Inhibition:

    • Incubate Protein + Inhibitor (at varying concentrations, e.g., 0.1x to 10x

      
      ) for different time points (0, 15, 30, 60, 120 min).
      
    • Add substrate and measure residual activity immediately.

  • Data Analysis:

    • Plot % Remaining Activity vs. Incubation Time to get

      
       for each concentration.
      
    • Plot

      
       vs. [Inhibitor]  to determine 
      
      
      
      and
      
      
      using the hyperbolic equation:
      
      

Table 1: Interpretation of Kinetic Data

ParameterResultInterpretation

Linear with [I]

is very high (weak binding), reaction is driven by collision (nonspecific?).

Saturates at high [I]Specific binding event precedes covalent bond (Targeted Covalent Inhibition).

Decreases over timeHallmark of irreversible inhibition.
Jump Dilution Activity does not recoverConfirms irreversibility (vs. slow-tight binding).
Protocol C: Mass Spectrometry Mapping (Validation)

Objective: Identify the specific residue modified (Tyr, Lys, His). Critical Check: The mass shift upon covalent modification is NOT the mass of the reagent. Fluoride is the leaving group.[2]

Mass Shift Calculation:

  • Added Mass: Mass of Probe - Mass of Fluoride (19 Da).

  • Formula:

    
    .
    

Workflow:

  • Incubation: Treat protein (10 µM) with Probe (50 µM) for 2 hours.

  • Digestion: Denature (Urea), Reduce (TCEP), Alkylate (Iodoacetamide), and digest with Trypsin or Chymotrypsin.

  • LC-MS/MS: Analyze peptides.

  • Search Parameters:

    • Variable Modification: +[MW of Probe minus 19.00] on Y, K, S, H, T.

    • Look for differential labeling compared to DMSO control.

Visualizing the Reaction Mechanism

The following diagram illustrates the specific SuFEx mechanism utilized by this benzoic acid derivative on a Tyrosine residue.

SuFExMechanism cluster_0 Key Requirement: Proximity Complex E-I Complex (Non-covalent) TS Transition State (Pentacoordinate Sulfur) Complex->TS Nucleophilic Attack (Tyr-OH activated by basic residue) Product Covalent Adduct (Sulfonate Ester) TS->Product S-F Bond Cleavage Fluoride Fluoride Leaving Group (F-) TS->Fluoride Departure

Figure 2: SuFEx reaction pathway. The protein environment activates the Tyrosine nucleophile to attack the S(VI) center, ejecting fluoride.

Troubleshooting & FAQ

  • Q: My probe hydrolyzes in the assay buffer.

    • A: Check the pH. While SO2F is stable at pH 7.4, it hydrolyzes faster at pH > 8.5. Also, ensure no primary amines are present in the buffer (e.g., Tris), as they can react with the warhead over long incubations. Use HEPES or PBS.

  • Q: I see no labeling in MS.

    • A: The geometry might be wrong. The distance between the ligand binding site and the nucleophile must be precise. Try the meta (3-SO2F) vs para isomers, or extend the linker between the amine and the benzoic acid.

  • Q: Can I use this for degradation (PROTACs)?

    • A: Yes. Covalent PROTACs are an emerging field. This warhead can replace the E3 ligase ligand to permanently recruit the ligase.

References

  • Sulfonyl Fluorides as Privileged Warheads in Chemical Biology Source: Chemical Reviews (2014) URL:[Link]

  • SuFEx Chemistry: A New Class of Click Chemistry Source: Angewandte Chemie Int. Ed. (2014) URL:[Link]

  • Residue-Specific Labeling with Sulfonyl Fluoride Probes Source: Journal of the American Chemical Society (2017) URL:[Link]

  • Rational Design of Targeted Covalent Inhibitors Source: Annual Reports in Medicinal Chemistry (2019) URL:[Link]

  • PubChem Compound Summary: 3-(Fluorosulfonyl)-4-methylbenzoic acid Source: PubChem URL:[Link]

Sources

Application

Advanced Application Note: One-Pot Synthesis of Sulfonyl Fluorides from Sulfonic Acids

[1][2] Executive Summary Sulfonyl fluorides (R-SO₂F) have transcended their traditional role as enzyme inhibitors to become the cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[1] Unlike their chlorid...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

Sulfonyl fluorides (R-SO₂F) have transcended their traditional role as enzyme inhibitors to become the cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[1] Unlike their chloride counterparts, sulfonyl fluorides possess a unique "stability-reactivity" sweet spot: they are resistant to reduction and hydrolysis under physiological conditions yet react specifically with nucleophiles upon activation.

Historically, synthesizing sulfonyl fluorides required the preparation of volatile and hydrolytically unstable sulfonyl chlorides, followed by a halogen exchange with toxic fluoride sources (e.g., KHF₂, AgF). This Application Note details two advanced, "field-proven" one-pot protocols that convert stable sulfonic acids directly into sulfonyl fluorides. These methods prioritize safety, scalability, and operational simplicity, eliminating the isolation of reactive intermediates.

Mechanistic Principles & Strategy

The direct conversion of the sulfonate hydroxyl group (-OH) to a fluoride (-F) faces a thermodynamic challenge: the S-F bond is strong, but the -OH is a poor leaving group. Successful strategies rely on in situ activation of the sulfonate to create a reactive electrophilic species (anhydride, sulfonyl chloride, or activated sulfonium species) that can be intercepted by fluoride.

Activation Pathways
  • Pathway A (Chlorination-Exchange): Activation of the sulfonic acid to a sulfonyl chloride using a chlorinating agent (Cyanuric Chloride), followed by immediate F/Cl exchange.

  • Pathway B (Direct Deoxyfluorination): Use of a specialized fluorinating reagent (XtalFluor-E®) that activates the oxygen and delivers fluoride in a concerted or stepwise manner, bypassing the chloride intermediate.

G Substrate Sulfonic Acid (R-SO3H) Act_A Activation (Cyanuric Chloride) Substrate->Act_A Path A Act_B Deoxyfluorination (XtalFluor-E) Substrate->Act_B Path B Inter_A Sulfonyl Chloride (R-SO2Cl) Act_A->Inter_A TMAC Cat. MeCN, 60°C Prod_A Sulfonyl Fluoride (R-SO2F) Inter_A->Prod_A KHF2 Acetone, RT Inter_B Acyloxy-Sulfonium Intermediate Act_B->Inter_B Activation Inter_B->Prod_A Fluoride Transfer

Figure 1: Dual pathways for the one-pot synthesis of sulfonyl fluorides. Path A utilizes a cost-effective chlorination-exchange sequence, while Path B employs a direct deoxyfluorination strategy.

Protocol A: The Cyanuric Chloride Method

Best For: Large-scale synthesis, cost-sensitive projects, and substrates tolerant of mild heating. Mechanism: Cyanuric chloride (TCT) acts as a cheap, solid source of "Cl" to generate the sulfonyl chloride in situ. Tetramethylammonium chloride (TMAC) is the critical phase-transfer catalyst that enables the reaction on free sulfonic acids.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: Aryl or Alkyl Sulfonic Acid (1.0 equiv)

  • Activator: Cyanuric Chloride (TCT) (1.0 – 1.2 equiv)

  • Catalyst: Tetramethylammonium Chloride (TMAC) (5 mol%)[2][3][4]

    • Note: Use TBAB (Tetrabutylammonium bromide) if starting from sodium sulfonate salts.[3]

  • Fluoride Source: Potassium Bifluoride (KHF₂) (3.0 equiv)[2]

  • Solvents: Acetonitrile (MeCN), Acetone, Water (for workup).

Step-by-Step Protocol
  • Activation (Chlorination):

    • To a round-bottom flask equipped with a magnetic stir bar, add the Sulfonic Acid (1.0 equiv), Cyanuric Chloride (1.1 equiv), and TMAC (5 mol%).

    • Add Acetonitrile (MeCN) [0.2 M concentration relative to substrate].

    • Heat the mixture to 60 °C under an inert atmosphere (N₂ or Ar) for 4–12 hours .

    • Checkpoint: Monitor by TLC or LCMS. The sulfonic acid spot should disappear, and a less polar sulfonyl chloride spot may appear (though it may not be stable on silica).

  • Fluorination (Ligand Exchange):

    • Cool the reaction mixture to Room Temperature (RT) .

    • Add Potassium Bifluoride (KHF₂) (3.0 equiv) directly to the reaction vessel.

    • Add Acetone (volume equal to MeCN used in step 1) to solubilize the fluoride species.

    • Stir vigorously at RT for 2–4 hours .

  • Workup & Purification:

    • Filter the mixture through a pad of Celite to remove insoluble salts (cyanuric acid byproducts and excess KHF₂). Rinse with EtOAc.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in EtOAc and wash with water (2x) and brine (1x).

    • Dry over Na₂SO₄, filter, and concentrate.

    • Purify via silica gel flash chromatography (typically Hexanes/EtOAc gradients).

Protocol B: The XtalFluor-E® Method

Best For: High-value intermediates, acid-sensitive substrates, and rapid "bench-top" synthesis without gas handling. Mechanism: XtalFluor-E (Diethylaminodifluorosulfonium tetrafluoroborate) is a bench-stable solid that activates the sulfonic acid oxygen.[5] Unlike DAST, it does not release free HF spontaneously but requires a promoter or acts directly in specific stoichiometries to facilitate the O-to-F exchange.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: Sulfonic Acid (or Sodium Salt) (1.0 equiv)

  • Reagent: XtalFluor-E® (1.2 – 1.5 equiv)

  • Base/Promoter: Triethylamine trihydrofluoride (Et₃N[6]·3HF) (1.0 equiv) or DBU (often used to scavenge BF3/HF byproducts).

    • Optimization Note: For simple substrates, XtalFluor-E alone in DCM often suffices, but the addition of Et₃N·3HF ensures complete conversion and suppresses anhydride formation.

  • Solvent: Dichloromethane (DCM) (anhydrous).

Step-by-Step Protocol
  • Setup:

    • Flame-dry a round-bottom flask and cool under N₂.

    • Add XtalFluor-E (1.5 equiv) and Et₃N[6]·3HF (1.0 equiv) to the flask.

    • Suspend/dissolve in anhydrous DCM [0.1 M].

  • Reaction:

    • Add the Sulfonic Acid substrate (1.0 equiv) in one portion.

    • Stir at Room Temperature for 1–4 hours .

    • Checkpoint: Monitor by ¹⁹F NMR if possible.[5] The product signal (typically +60 to +65 ppm for aryl sulfonyl fluorides) should grow as the reagent signal (-50 ppm) is consumed.

  • Quench & Workup:

    • Critical Safety Step: Quench the reaction by carefully adding saturated aqueous NaHCO₃ . Stir for 15 minutes until gas evolution ceases.

    • Extract with DCM (3x).

    • Wash combined organics with 1M HCl (to remove amines) followed by brine.

    • Dry over MgSO₄ and concentrate.

  • Purification:

    • Sulfonyl fluorides are generally stable on silica. Purify via standard flash chromatography.

Method Comparison & Selection Guide

FeatureProtocol A (Cyanuric Chloride)Protocol B (XtalFluor-E)
Cost Low (Commodity reagents)High (Specialty reagent)
Scalability Excellent (Gram to Kilo scale)Moderate (Gram scale)
Reaction Time 6–16 Hours (Two steps, one pot)1–4 Hours (Direct)
Temperature 60 °C (Heating required)RT (Mild)
Byproducts Cyanuric acid (solid, non-toxic)Amine salts, BF species
Substrate Scope Robust for most Aryl/Alkyl acidsBetter for sensitive/complex scaffolds
Safety KHF₂ is corrosive; TCT is an irritantNo free HF gas; solid reagent

Safety & Troubleshooting

Critical Safety Notes
  • Potassium Bifluoride (KHF₂): Contains the bifluoride ion [F-H-F]⁻.[2] It is highly corrosive and toxic. It can generate HF upon contact with strong acids. Always use plastic (PP/PE) spatulas and weigh boats. Avoid glass contact if possible, though the reaction in MeCN/Acetone is generally safe in glass for short durations.

  • Cyanuric Chloride: A potent sensitizer and lachrymator. Handle only in a fume hood.

  • XtalFluor-E: While safer than DAST, it hydrolyzes to release HF and SO₂. Store in a desiccator/freezer.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield (Protocol A) Incomplete ChlorinationEnsure TMAC catalyst is present. Increase TCT to 1.5 equiv.
Sulfonic Anhydride Byproduct Moisture in solventDry MeCN/DCM over molecular sieves. Water competes with Fluoride.
Product Hydrolysis Basic Workup too harshSulfonyl fluorides are stable to water but can hydrolyze at high pH. Keep workup neutral/mildly basic (NaHCO₃).
TLC Streaking Residual AcidThe starting material is very polar. Ensure full conversion before adding KHF₂ (Protocol A).

References

  • Qin, H., & Sun, H. (2019). "Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids."[2][3][4] RSC Advances, 9, 13476-13481. Link

    • Key Source for Protocol A (Cyanuric Chloride/KHF₂).
  • Thomson, B. J., et al. (2023). "Facile synthesis of sulfonyl fluorides from sulfonic acids." Chemical Communications, 59, 603-606. Link

    • Key Source for Protocol B (XtalFluor-E and Thionyl Fluoride insights).
  • Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430-9448. Link

    • Found

Sources

Method

Optimizing peptide labeling with fluorosulfonyl benzoate derivatives

Topic: Optimizing Peptide Labeling with Fluorosulfonyl Benzoate Derivatives Audience: Researchers, scientists, and drug development professionals. A Senior Application Scientist’s Guide to Precision Peptide Bioconjugatio...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Peptide Labeling with Fluorosulfonyl Benzoate Derivatives

Audience: Researchers, scientists, and drug development professionals.

A Senior Application Scientist’s Guide to Precision Peptide Bioconjugation Using Fluorosulfonyl Benzoate Chemistry

In the landscape of chemical biology and therapeutic development, the precise and stable modification of peptides is paramount. Fluorosulfonyl benzoate derivatives, powered by the principles of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, have emerged as exceptionally robust and versatile reagents for this purpose. SuFEx, heralded as a next-generation "click" reaction, provides a pathway for covalent modification of peptides under biocompatible conditions with high efficiency and selectivity.[1][2][3]

This guide moves beyond a simple recitation of steps. It is designed to provide you, the researcher, with the foundational knowledge and field-proven insights required to not just perform, but to optimize peptide labeling. We will explore the causality behind experimental choices, establish self-validating protocols, and ground our recommendations in authoritative literature.

The Expertise: Understanding the 'Why' Behind the 'How'

The power of fluorosulfonyl derivatives lies in the unique balance of stability and reactivity of the sulfonyl fluoride (-SO₂F) moiety. This group is remarkably stable in aqueous media and resistant to hydrolysis under typical physiological conditions, yet it remains a potent electrophile for reaction with specific nucleophilic amino acid residues.[1][4] Unlike more promiscuous reagents, the sulfonyl fluoride "warhead" can selectively target context-specific serine, threonine, lysine, tyrosine, cysteine, and histidine residues, enabling precise peptide modification.[4]

The core reaction involves the nucleophilic attack from an amino acid side chain on the electron-deficient sulfur atom of the fluorosulfonyl group. This results in the displacement of the fluoride ion and the formation of a highly stable sulfonate ester (with Tyr, Ser, Thr) or sulfonamide (with Lys, His) bond.

G cluster_reactants Reactants cluster_transition Reaction cluster_products Products Peptide Peptide-Nu-H (e.g., Tyr-OH, Lys-NH₂) TS Nucleophilic Attack (Deprotonation of Nu-H) Peptide->TS pH-dependent nucleophilicity Reagent Fluorosulfonyl Benzoate (Ar-SO₂F) Reagent->TS Product Labeled Peptide (Peptide-Nu-SO₂-Ar) TS->Product Stable Covalent Bond Byproduct HF TS->Byproduct F⁻ leaving group

Caption: Reaction mechanism for peptide labeling.

Core Directive: A Framework for Optimization

Successful labeling is not a single protocol but a matrix of interacting parameters. Understanding how to manipulate these variables is the key to achieving high efficiency, selectivity, and reproducibility.

The Nucleophile: Target Selection and pH Control

The reactivity of amino acid side chains is critically dependent on their protonation state, which is governed by their pKa and the reaction buffer pH. For a nucleophilic attack to occur, the side chain must be deprotonated.

Amino AcidNucleophilic GroupTypical pKaRecommended pH for LabelingResulting Linkage
Lysine ε-amino (-NH₂)~10.58.5 - 9.5Sulfonamide
N-terminus α-amino (-NH₂)~8.08.0 - 9.0Sulfonamide
Tyrosine Phenolic hydroxyl (-OH)~10.09.0 - 10.0Sulfonate Ester
Serine Aliphatic hydroxyl (-OH)~13>12 (Generally less reactive)Sulfonate Ester
Cysteine Thiol (-SH)~8.57.0 - 8.5Thiosulfonate Ester
Histidine Imidazole~6.0>6.5Sulfonamide

Causality:

  • For Lysine/N-terminus: A pH of 8.5-9.0 ensures a sufficient population of deprotonated, nucleophilic primary amines without excessively promoting hydrolysis of the sulfonyl fluoride reagent.[5]

  • For Tyrosine: While the pKa is ~10, labeling can often be achieved at slightly lower pH values, as the local microenvironment of the peptide can influence its reactivity.[1]

  • Side Reactions: Aggressively high pH (>10) or extended reaction times can lead to hydrolysis of the sulfonyl fluoride, reducing the available reagent and complicating purification.[1]

The Reaction Environment: Solvents and Temperature
  • Solvent System: The choice of solvent must ensure the solubility of both the peptide and the typically more hydrophobic fluorosulfonyl benzoate reagent.

    • Aqueous Buffers: Phosphate-buffered saline (PBS), sodium bicarbonate, or borate buffers are excellent starting points for maintaining pH.

    • Organic Co-solvents: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are frequently required (5-30% v/v) to solubilize the reactants. Always add the reagent dissolved in a small amount of pure organic solvent to the buffered peptide solution to avoid precipitation.

  • Temperature: The reaction generally proceeds efficiently at room temperature (20-25°C). Gentle heating to 37-40°C can increase the reaction rate, but should be monitored to avoid peptide degradation.[5] Reactions are typically complete within 1-4 hours.

Stoichiometry: Driving the Reaction to Completion

A molar excess of the fluorosulfonyl benzoate reagent is typically used to drive the reaction towards the labeled product.

  • Starting Point: Begin with a 5- to 10-fold molar excess of the labeling reagent over the peptide.

  • Considerations: If your peptide contains multiple potential labeling sites and you desire a single modification, a lower molar ratio (1.5- to 3-fold excess) and shorter reaction time should be trialed. Conversely, for difficult-to-label peptides, a higher excess may be required.

Experimental Workflow: A Validating System

This workflow integrates the optimization principles into a coherent process, with built-in checks for ensuring success.

Caption: Experimental workflow for peptide labeling.

Protocol 1: Labeling of a Lysine Residue

This protocol describes a general method for labeling a primary amine on a peptide using a generic 4-fluorosulfonylbenzoyl derivative.

Materials:

  • Peptide containing at least one lysine residue or a free N-terminus.

  • 4-Fluorosulfonylbenzoyl derivative (e.g., 4-(fluorosulfonyl)benzoic acid). If using the acid, an activator like HBTU/DIEA or conversion to an NHS-ester may be needed for efficient amide bond formation in a separate step prior to the SuFEx reaction if the goal is to attach the entire benzoate moiety. For direct SuFEx, a reagent like 4-formylbenzenesulfonyl fluoride could be used, followed by reductive amination. This protocol assumes a pre-activated or amine-reactive fluorosulfonyl benzoate derivative for simplicity. For direct SuFEx labeling of a lysine, the fluorosulfonyl group reacts directly.

  • Reaction Buffer: 100 mM Sodium Bicarbonate, pH 8.5.

  • Organic Solvent: Anhydrous DMSO.

  • Quenching Solution: 1 M Tris-HCl, pH 8.0.

  • Purification: Reverse-Phase HPLC (RP-HPLC) system with C18 column.

  • Analysis: LC-MS system.

Methodology:

  • Peptide Preparation: a. Accurately weigh the peptide and calculate the required volume of Reaction Buffer to achieve a final concentration of 1-5 mg/mL. b. Dissolve the peptide in the Reaction Buffer. Vortex or sonicate briefly if needed.

  • Labeling Reagent Preparation: a. Prepare a 10 mM stock solution of the fluorosulfonyl benzoate derivative in anhydrous DMSO. This should be prepared fresh.

  • The Labeling Reaction: a. To the dissolved peptide solution, add the appropriate volume of the 10 mM reagent stock solution to achieve a 10-fold molar excess. Add the DMSO solution dropwise while gently vortexing to prevent precipitation. b. Incubate the reaction mixture for 2 hours at room temperature on a rotator or shaker.

  • Reaction Monitoring & Quenching: a. (Optional but Recommended) Monitor the reaction progress by taking a small aliquot (e.g., 5 µL) at T=0 and T=2h, quenching with an equal volume of 0.1% TFA, and analyzing by LC-MS to observe the conversion of starting material to product. b. To quench any remaining reactive reagent, add the Quenching Solution to a final concentration of 50 mM. Incubate for 30 minutes.

  • Purification: a. Acidify the entire reaction mixture with trifluoroacetic acid (TFA) to a final concentration of 0.1%. b. Purify the labeled peptide using RP-HPLC. A typical gradient might be 5-95% Acetonitrile (with 0.1% TFA) in Water (with 0.1% TFA) over 30 minutes. c. Collect fractions corresponding to the major product peak.

  • Characterization and Validation: a. Confirm the identity and purity of the collected fractions using LC-MS. The observed mass should correspond to the mass of the peptide plus the mass of the fluorosulfonyl benzoate adduct, minus the mass of HF. b. Lyophilize the pure, pooled fractions to obtain the final product.

Protocol 2: Labeling of a Tyrosine Residue

This protocol is adapted for targeting the phenolic hydroxyl group of tyrosine, which generally requires slightly more basic conditions.[1]

Materials:

  • Same as Protocol 1, with the following exception:

  • Reaction Buffer: 100 mM Sodium Borate, pH 9.5.

Methodology:

  • Peptide and Reagent Preparation: Follow steps 1 and 2 from Protocol 1.

  • The Labeling Reaction: a. Combine the peptide and reagent solutions as described in Protocol 1, step 3a. b. Incubate the reaction mixture for 4 hours at 37°C. The higher pH and temperature help facilitate the deprotonation and reaction of the less nucleophilic tyrosine hydroxyl group.

  • Quenching, Purification, and Characterization: a. Follow steps 4, 5, and 6 from Protocol 1. The expected mass will be the peptide plus the mass of the sulfonyl benzoate adduct, minus HF.

Troubleshooting Common Issues

IssueProbable Cause(s)Recommended Solution(s)
Low Labeling Efficiency 1. Insufficiently basic pH. 2. Reagent hydrolysis/degradation. 3. Peptide or reagent insolubility. 4. Steric hindrance around the target residue.1. Increase pH in 0.2-0.5 unit increments. 2. Prepare reagent stock solution fresh. 3. Increase percentage of organic co-solvent (e.g., up to 50% DMSO). 4. Increase reaction temperature to 37°C and/or extend reaction time. Increase reagent excess.
Multiple Labeled Species 1. Peptide contains multiple reactive residues (e.g., several Lys/Tyr). 2. Reagent excess is too high.1. Use a more targeted pH (e.g., pH 7.5-8 to favor N-terminus over Lys). 2. Reduce molar excess of the reagent (try 1.5-3x). 3. Reduce reaction time and monitor carefully with LC-MS.
Reagent/Peptide Precipitation Poor solubility in the final reaction mixture.Increase the volume fraction of the organic co-solvent (DMSO/DMF). Ensure the reagent (in pure DMSO) is added slowly to the buffered peptide solution with vigorous mixing.
Peptide Degradation Peptide is unstable at the required pH or temperature.Reduce reaction temperature and/or time. Screen a range of pH values to find a balance between stability and reactivity. Ensure all buffers are freshly prepared and of high quality.

References

  • Zhu, T., et al. (2021). Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. bioRxiv. [Link]

  • Li, Z., et al. (2022). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. ResearchGate. [Link]

  • Fokin, V.V., & Sharpless, K.B. (2018). SuFEx based click chemistry for peptide stapling. ResearchGate. [Link]

  • Zhang, B., et al. (2018). Synthesis, bioconjugation and stability studies of [¹⁸F]ethenesulfonyl fluoride. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

  • Zhang, B., et al. (2018). Synthesis, bioconjugation and stability studies of [18 F]ethenesulfonyl fluoride. PubMed. [Link]

  • Zhu, T., et al. (2021). Chemoselective Sulfonyl Fluoride Exchange (SuFEx)-Induced Macrocyclization of Tyrosine-Containing Peptides in Aqueous Media. ChemRxiv. [Link]

  • Carneiro, S. N., et al. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Organic & Biomolecular Chemistry. [Link]

  • Holmes, A. (2022). Peptide modification by combining C-H functionalization and sulfur(vi)-fluoride exchange; developing new peptide cyclization methods. Nottingham Trent University Institutional Repository. [Link]

  • Jones, L. H., et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [Link]

  • Am Ende, C. W., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. International Journal of Molecular Sciences. [Link]

  • Tanaka, K., et al. (2021). Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label. Angewandte Chemie International Edition. [Link]

Sources

Application

Bioconjugation protocols using methyl-substituted sulfonyl fluorides

Application Note: Precision Bioconjugation and Probing with Methyl-Substituted Sulfonyl Fluorides Executive Summary & Technical Rationale Sulfonyl fluorides (SFs) have re-emerged as a cornerstone of chemical biology, lar...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Bioconjugation and Probing with Methyl-Substituted Sulfonyl Fluorides

Executive Summary & Technical Rationale

Sulfonyl fluorides (SFs) have re-emerged as a cornerstone of chemical biology, largely driven by the "SuFEx" (Sulfur-Fluoride Exchange) click chemistry paradigm introduced by Sharpless and colleagues.[1] While aryl sulfonyl fluorides are well-documented, methyl-substituted sulfonyl fluorides represent a nuanced subclass that offers distinct reactivity profiles.

In this guide, "methyl-substituted" refers to two distinct chemical spaces:

  • Methyl-Aryl Sulfonyl Fluorides (Class A): (e.g., p-Toluenesulfonyl fluoride). These are "tunable" SuFEx reagents where the methyl group provides electronic stabilization, making them ideal for chemoselective bioconjugation to Tyrosine (Tyr) and Lysine (Lys) residues.

  • Aliphatic Methanesulfonyl Fluorides (Class B): (e.g., PMSF, Methylsulfonyl fluoride). These possess a

    
     core.[2] They are significantly more electrophilic and are primarily used as Activity-Based Probes (ABPs)  to target catalytic Serine nucleophiles in hydrolases.
    

Why use Methyl-Substituted SFs?

  • Tunability: The methyl group on an aryl ring (Class A) donates electron density, slightly dampening the electrophilicity of the sulfur center compared to nitro- or fluoro-substituted variants. This enhances selectivity for specific residues (Tyr over Lys) under controlled pH.

  • Steric Minimalization: Aliphatic methyl-SFs (Class B) offer the smallest possible "warhead" footprint, minimizing steric clash within enzyme active sites during profiling.

Mechanism of Action: The SuFEx Pathway

The bioconjugation relies on the nucleophilic substitution at the hexavalent sulfur center. Unlike sulfonyl chlorides, which are prone to rapid hydrolysis and indiscriminate reactivity, sulfonyl fluorides possess a unique stability-reactivity window.[3]

  • The "Sleep" Phase: In aqueous buffer at neutral pH, the S-F bond is surprisingly stable due to the high bond dissociation energy and the shielding of the sulfur atom.

  • The "Wake" Phase: Upon encountering a specific environment (e.g., a protein pocket stabilizing the fluoride leaving group, or a specific pH activating the nucleophile), the S-F bond undergoes heterolytic cleavage.

Reaction Scheme:



(Where Nu = Tyr-O, Lys-N, or Ser-O)
Diagram 1: SuFEx Selectivity Logic

SuFEx_Mechanism SF_Reagent Methyl-Substituted Sulfonyl Fluoride Environment Reaction Environment SF_Reagent->Environment Tyr_Path Tyrosine (Tyr) Targeting Environment->Tyr_Path pH > 8.0 (Phenolate driven) Lys_Path Lysine (Lys) Targeting Environment->Lys_Path pH < 7.5 or Proximity Induced Ser_Path Active Site Serine (ABPP) Environment->Ser_Path Catalytic Pocket (Aliphatic SFs) Stable_Conj Stable Sulfonate Ester Tyr_Path->Stable_Conj Amide_Conj Sulfonamide Linkage Lys_Path->Amide_Conj Inhib_Conj Irreversible Enzyme Inhibition Ser_Path->Inhib_Conj

Caption: Mechanistic bifurcation of Sulfonyl Fluoride reactivity based on pH and local protein environment.

Protocol A: Chemoselective Tyrosine Bioconjugation

Reagent Class: Methyl-Aryl Sulfonyl Fluorides (e.g., p-Toluenesulfonyl fluoride derivatives). Application: Site-selective labeling of surface-exposed Tyrosine residues.[4]

Scientific Context: Tyrosine is an underutilized target in bioconjugation. By using a methyl-substituted aryl SF, we exploit the "Goldilocks" reactivity: reactive enough to trap the tyrosinate anion (phenolate) but stable enough to resist rapid hydrolysis or non-specific lysine labeling at controlled pH.

Materials
  • Protein of Interest (POI): 1–5 mg/mL in PBS (phosphate-buffered saline).

  • Labeling Reagent: 4-(Fluorosulfonyl)benzoic acid methyl ester (or similar p-tolyl derivative).

  • Stock Solvent: DMSO (Anhydrous).

  • Reaction Buffer: 100 mM Tris-HCl or Borate Buffer, pH 8.5 (Critical for Tyr selectivity).

  • Quenching Buffer: 1 M Tris-HCl, pH 7.0.

Step-by-Step Protocol
  • Buffer Exchange (Critical): Ensure the protein is in a buffer free of primary amines (avoid Tris during labeling if targeting Lys, but for Tyr at pH 8.5, Tris is acceptable if the SF reagent is in excess, though phosphate/borate is safer to prevent buffer labeling).

    • Recommendation: Use 50 mM Phosphate Buffer, pH 8.5.

  • Reagent Preparation: Prepare a 100 mM stock solution of the Methyl-Aryl SF in anhydrous DMSO.

    • Note: Prepare fresh. Although SFs are stable, moisture in DMSO can accelerate degradation over weeks.

  • Conjugation Reaction: Add the SF reagent to the protein solution.

    • Molar Ratio: 10:1 to 50:1 (Probe:Protein).

    • Final DMSO: Keep < 5% (v/v) to prevent denaturation.

    • Example: To 95 µL of Protein (2 mg/mL), add 5 µL of 2 mM SF stock (final conc 100 µM).

  • Incubation: Incubate at 25°C for 4–16 hours .

    • Insight: Unlike Maleimide-Cysteine (fast), SuFEx on Tyrosine is slower. The methyl group on the aryl ring stabilizes the transition state, requiring longer incubation but yielding higher specificity.

  • Quenching & Cleanup: Stop the reaction by adding mild acid or excess Tris (pH 7.0) to lower the pH below the pKa of Tyrosine (~10), effectively "switching off" the phenolate nucleophile.

    • Remove excess probe via Zeba Spin Desalting Columns (7K MWCO) or dialysis.

  • Validation: Analyze via LC-MS (Intact Mass). Look for a mass shift corresponding to the probe minus Fluoride (Probe MW - 19 Da).

Protocol B: Activity-Based Protein Profiling (ABPP)

Reagent Class: Aliphatic Methanesulfonyl Fluorides (e.g., Biotin-PEG-MsF). Application: Profiling active Serine Hydrolases in complex proteomes.

Scientific Context: Aliphatic methyl-SFs are "hotter" electrophiles. They do not require high pH. Instead, they rely on the catalytic machinery of serine hydrolases (Ser-His-Asp triad) to activate the serine nucleophile, which then attacks the sulfonyl fluoride.[2]

Materials
  • Proteome Lysate: Cell lysate (e.g., HeLa, HEK293) at 1–2 mg/mL in PBS.

  • Probe: Biotinylated-Methanesulfonyl Fluoride (Biotin-MsF).

  • Control: PMSF (unlabeled inhibitor).

  • Click Reagents (if using Alkyne-MsF): CuSO4, TCEP, TBTA, Azide-Biotin.

Step-by-Step Protocol
  • Lysate Preparation: Prepare cell lysates in PBS. Avoid protease inhibitors that target serine proteases (e.g., omit PMSF or AEBSF from the lysis buffer).

  • Probe Labeling: Add Biotin-MsF to the lysate.

    • Concentration: 1–10 µM final concentration.

    • Incubation: 30–60 minutes at Room Temperature (RT).

    • Causality: Aliphatic SFs react rapidly with active enzymes. Extended incubation (>2 hours) increases non-specific background labeling of non-catalytic residues.

  • Competition Control (Validation): In a parallel sample, pre-incubate lysate with 1 mM PMSF for 30 minutes before adding the Biotin-MsF probe.

    • Logic: If the signal disappears in the competition lane, the labeling is active-site specific.

  • Enrichment (Streptavidin):

    • Add Streptavidin-Agarose beads to the labeled lysate.

    • Incubate 1 hour at RT.

    • Wash beads aggressively: 1% SDS in PBS (3x), 6M Urea (2x), PBS (3x).

    • Why: The covalent S-O bond formed between Serine and the Methyl-sulfonyl probe is extremely stable, allowing harsh washing to remove non-covalent binders.

  • On-Bead Digestion & MS: Perform tryptic digestion directly on beads and analyze peptides via LC-MS/MS.

Diagram 2: ABPP Workflow with MsF

ABPP_Workflow Lysate Proteome Lysate (Active Enzymes) Probe_Add Add Methyl-SF Probe (1-10 µM, 30 min) Lysate->Probe_Add Competition Control: Pre-treat with PMSF Lysate->Competition Binding Covalent Modification of Active Serine Probe_Add->Binding Competition->Probe_Add Blocked Active Sites Enrichment Streptavidin Pull-down & Harsh Washing Binding->Enrichment Analysis LC-MS/MS Identification Enrichment->Analysis

Caption: Workflow for Activity-Based Protein Profiling using Methyl-Sulfonyl Fluoride probes.

Comparative Data & Troubleshooting

Table 1: Reactivity Profile of Sulfonyl Fluorides

FeatureMethyl-Aryl SF (Class A)Aliphatic Methyl-SF (Class B)
Primary Target Tyrosine (pH > 8), Lysine (proximity)Active Site Serine (Hydrolases)
Stability (pH 7) High (Hours to Days)Moderate (Minutes to Hours)
Reactivity Tunable/ModerateHigh (Electrophilic)
Key Application Bioconjugation / LinkersActivity-Based Profiling / Inhibition
Hydrolysis Risk LowHigh (Prepare immediately before use)

Troubleshooting Guide:

  • Issue: Low labeling yield on Tyrosine.

    • Fix: Increase pH to 8.5 or 9.0. Tyrosine modification is strictly pH-dependent. Ensure no competing amines (Tris/Glycine) are in the buffer at high concentrations, although SFs are generally orthogonal to amines at neutral pH.

  • Issue: High background in ABPP.

    • Fix: Reduce probe concentration (down to 0.5 µM) or incubation time. Aliphatic SFs will eventually label surface lysines if left too long.

  • Issue: Precipitation of Probe.

    • Fix: Ensure the DMSO stock is fully dissolved. Add the probe slowly while vortexing. Do not exceed 5% DMSO final concentration.

References

  • Sharpless, K. B., et al. (2014).[1] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Jones, L. H. (2018). "Sulfonyl Fluorides in Chemical Biology and Drug Discovery." MedChemComm. Link

  • Kelly, J. W., et al. (2018). "Chemoselective Tyrosine Bioconjugation through Sulfate Click Reaction." Institute for Basic Science / PubMed. Link

  • BenchChem Protocols. (2025). "Application Notes for Cyclobutylmethanesulfonyl Fluoride in Activity-Based Protein Profiling." Link

  • Enamine SuFEx Guide. (2024). "Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry." Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preserving Sulfonyl Fluorides During Amide Coupling

Executive Summary The sulfonyl fluoride (SF) group is a "privileged" warhead in chemical biology (SuFEx click chemistry).[1] While remarkably stable compared to sulfonyl chlorides, it is not inert . In amide coupling rea...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The sulfonyl fluoride (SF) group is a "privileged" warhead in chemical biology (SuFEx click chemistry).[1] While remarkably stable compared to sulfonyl chlorides, it is not inert . In amide coupling reactions, the SF group faces two primary failure modes: Hydrolysis (conversion to sulfonic acid) and Aminolysis (formation of unwanted sulfonamides).

This guide provides the technical logic to navigate the stability window of the S(VI)-F bond, ensuring you couple the amide without detonating the warhead.

Part 1: The Stability Paradox (Mechanism & Logic)

To prevent side reactions, you must understand what triggers the SF group.

  • The Stability: The S-F bond is strong (approx. 90 kcal/mol) and resistant to reduction. It tolerates acidic conditions and neutral water well.

  • The Trigger: The SF group is activated by nucleophilic bases (e.g., DBU, DMAP) or Si-F interactions . In amide coupling, the danger lies in the base used to deprotonate the amine salt or activate the coupling agent.

The Golden Rule: The rate of Amide Coupling (


) must be significantly faster than the rate of Sulfonyl Fluoride hydrolysis or aminolysis (

).
Part 2: Reagent Selection Matrix

Use this table to select reagents that maintain the


 ratio.
ComponentRecommendedCaution Avoid Technical Rationale
Coupling Agent EDC / HOBt (or HOAt)HATU / PyBOP Acid Chlorides (SOCl₂)EDC/HOBt maintains a lower pH profile. HATU is faster but requires more base (DIEA), increasing hydrolysis risk if the reaction stalls.
Base NMM (N-Methylmorpholine)DIEA (DIPEA), TEA DBU, DMAP , BEMPNMM is a weaker base (pKa ~7.4) sufficient for coupling but poor at activating SF. DBU is a known SuFEx catalyst and will trigger the SF group immediately.
Solvent DCM, DMF (Anhydrous)THF (Peroxides)Alcohols, Wet Solvents Water + Base = Hydroxide = Hydrolysis. Keep the system anhydrous until the quench.
Additives Oxyma Pure DMAP (Catalytic)Fluoride Salts (KF, TBAF)Fluoride ions catalyze S-F exchange. Avoid any source of free

.
Part 3: Troubleshooting Guide (Q&A)
Issue 1: The SF group disappeared, and I isolated the Sulfonic Acid.

Q: Why did hydrolysis occur even though I used anhydrous DMF? A: The culprit is likely the Workup , not the reaction.

  • Root Cause: Sulfonyl fluorides are stable to water at pH 7, but they hydrolyze rapidly at pH > 9 (basic aqueous washes).

  • Fix: Never wash with saturated NaHCO₃ or NaOH if the contact time is long.

  • Protocol Adjustment: Quench the reaction with 1N HCl or 5% Citric Acid . The SF group is highly stable in acidic media. Perform phase separation quickly.

Issue 2: I formed a Sulfonamide side-product instead of the Amide.

Q: Did the amine attack the Sulfonyl Fluoride instead of the Carboxylic Acid? A: Yes. This happens if the Carboxylic Acid activation is too slow.

  • Root Cause: The amine is a nucleophile.[2] If the active ester isn't formed yet, the amine might drift toward the SF group, especially if the SF is on an electron-deficient ring (highly reactive).

  • Fix: Pre-activation is mandatory. Stir the Acid + Coupling Agent + Base for 15–30 minutes before adding the Amine containing the SF group. This ensures the amine encounters a highly reactive active ester immediately upon addition.

Issue 3: Low Yield with HATU.

Q: I usually use HATU for everything. Why is it failing here? A: HATU requires basic conditions (pH 8–9) to function optimally.

  • Root Cause: The high concentration of DIEA required for HATU can promote the hydrolysis of the SF group by trace water over long reaction times (overnight).

  • Fix: Switch to EDC/HOBt (pH ~5–6). If you must use HATU (for steric reasons), limit the reaction time to 2–4 hours and use only 2.0 equivalents of base.

Part 4: The "Gold Standard" Protocol

This protocol is designed to maximize SF stability by controlling pH and Order of Addition.

Reagents:

  • Carboxylic Acid Partner (1.0 equiv)

  • Amine Partner (containing SF group) (1.0 equiv)

  • EDC.HCl (1.2 equiv)

  • HOBt (1.2 equiv) or Oxyma Pure

  • N-Methylmorpholine (NMM) (2.5 equiv)

  • Solvent: Anhydrous DCM (preferred) or DMF.

Step-by-Step:

  • Pre-Activation (Critical): In a flame-dried flask under Nitrogen, dissolve the Carboxylic Acid , EDC , and HOBt in DCM. Add 1.0 equiv of NMM . Stir at 0°C for 20 minutes. (This forms the O-acylisourea/active ester).

  • Coupling: Dissolve the Amine (SF-linker) in a minimal amount of DCM. Add the remaining 1.5 equiv of NMM to this amine solution. Add the amine solution dropwise to the activated acid mixture at 0°C.

  • Reaction: Allow to warm to Room Temperature. Monitor by TLC/LCMS.[3] Target time: 2–6 hours. (Avoid overnight if possible).

  • Quench & Workup (The "Safe Zone"): Dilute with excess DCM. Wash 1: 1N HCl or 10% Citric Acid (Removes unreacted amine/EDC; keeps SF stable). Wash 2: Brine.[3] Dry: Anhydrous Na₂SO₄.[3] Concentrate: Rotovap < 40°C.

Part 5: Decision Logic (Workflow)

The following diagram illustrates the decision process to ensure SF survival.

SF_Coupling_Workflow Start Start: Amide Coupling with Sulfonyl Fluoride Check_Reagents Check Reagents: Avoid DBU, DMAP, Fluoride Salts Start->Check_Reagents Activation_Choice Select Coupling System Check_Reagents->Activation_Choice System_EDC EDC / HOBt / NMM (Recommended: pH 5-7) Activation_Choice->System_EDC Standard System_HATU HATU / DIEA (High Risk: pH >8) Activation_Choice->System_HATU Steric Bulk Only Pre_Activate CRITICAL STEP: Pre-activate Acid for 20 mins (Prevents Aminolysis) System_EDC->Pre_Activate System_HATU->Pre_Activate Minimize Base Add_Amine Add SF-Amine Partner Pre_Activate->Add_Amine Monitor Monitor Reaction (Stop < 6 hours) Add_Amine->Monitor Workup_Decision Workup Strategy Monitor->Workup_Decision Wash_Basic Basic Wash (NaHCO3) RISK: Hydrolysis to Sulfonic Acid Workup_Decision->Wash_Basic Avoid Wash_Acidic Acidic Wash (1N HCl) SAFE: SF Stable Workup_Decision->Wash_Acidic Preferred Product Final Product: Intact Sulfonyl Fluoride Wash_Basic->Product Low Yield Wash_Acidic->Product

Caption: Operational workflow for coupling amines/acids containing sulfonyl fluoride moieties. Note the critical pre-activation step and acidic workup preference.

References
  • Dong, J., et al. (2014).[4][5] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

    • Foundational text establishing the stability profile of SF groups under acidic/neutral conditions vs. basic conditions.
  • Barnard, O., et al. (2022). "Not all sulfonyl fluorides were created equally - some have oxetanes." Nature Chemistry.[6][7]

    • Provides detailed insight into the reactivity/stability balance of different sulfonyl fluoride scaffolds.
  • Linares, M., et al. (2025). "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." ChemRxiv.

    • Comparative stability data confirming SF resistance to hydrolysis compared to chlorides.

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 3-(Fluorosulfonyl)-4-methylbenzoic acid

Welcome to the Technical Support Center. As application scientists specializing in bioconjugation and drug discovery, we understand that working with latent electrophiles requires precise environmental control.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists specializing in bioconjugation and drug discovery, we understand that working with latent electrophiles requires precise environmental control.

3-(Fluorosulfonyl)-4-methylbenzoic acid (CAS: 21322-93-0) is a bifunctional building block featuring a carboxylic acid and a sulfonyl fluoride (-SO₂F) warhead. Unlike highly reactive sulfonyl chlorides, sulfonyl fluorides participate in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry[1]. They are exceptionally resistant to reduction and thermodynamic degradation, remaining inert in aqueous media until activated by specific microenvironments—such as the binding pocket of a target protein[2].

Below, you will find comprehensive troubleshooting guides, quantitative stability data, and self-validating protocols to ensure the integrity of your SuFEx workflows.

Pathway Visualization

G Start 3-(Fluorosulfonyl)- 4-methylbenzoic acid Stable Stable S(VI) Hub (Aqueous Media) Start->Stable pH 4.0 - 8.0 (PBS/HEPES) Hydrolysis Sulfonic Acid (Inactive Degradant) Start->Hydrolysis pH > 9.0 (Carbonate Buffer) Conjugate Covalent Bioconjugate (SuFEx Click) Stable->Conjugate Target Nucleophile (Tyr/Lys) Stable->Hydrolysis Prolonged Heat / Strong Base

Reaction pathways of 3-(Fluorosulfonyl)-4-methylbenzoic acid in aqueous buffers.

Quantitative Stability Data

The hydrolytic stability of the -SO₂F group is highly dependent on pH and buffer identity. The table below summarizes the expected half-lives of aryl sulfonyl fluorides based on recent chemoproteomic profiling studies[3][4].

Table 1: Stability Profile of Aryl Sulfonyl Fluorides in Aqueous Media

Buffer SystempHRelative Half-Life (t₁/₂)Mechanistic Observation
HEPES 7.4> 100 hoursExceptional stability; lacks nucleophilic oxygen atoms, minimizing background hydrolysis[3].
PBS 7.4~ 50 - 100 hoursHighly stable, though slightly more susceptible to hydrolysis than in HEPES[4].
PBS 8.0~ 25 - 50 hours~2-fold reduction in half-life compared to pH 7.4 due to increased hydroxide concentration[3].
Carbonate-Bicarbonate 10.0< 1 hourRapid hydrolysis. High pH forces nucleophilic attack by OH⁻, yielding inactive sulfonic acid[4].
Troubleshooting & FAQs

Q1: Why is my 3-(Fluorosulfonyl)-4-methylbenzoic acid degrading rapidly in my assay buffer? A: Check your pH and buffer composition. While the -SO₂F group is thermodynamically stable due to the strong S-F bond and the low polarizability of fluorine[1], it becomes highly susceptible to nucleophilic attack by hydroxide ions at pH > 8.5. Furthermore, carbonate-bicarbonate buffers (pH 10) induce rapid, near-immediate hydrolysis[3]. Actionable Fix: Switch your assay buffer to HEPES (pH 7.4). HEPES provides superior hydrolytic stability for S(VI)-F electrophiles compared to phosphate buffers[4].

Q2: How can I improve the aqueous solubility of this compound without compromising the sulfonyl fluoride warhead? A: The compound contains a benzoic acid moiety (pKa ~4.2). At physiological pH (7.4), the carboxylic acid is fully deprotonated, forming a highly soluble carboxylate anion. Actionable Fix: Pre-dissolve the compound in a water-miscible co-solvent (e.g., 5-10% anhydrous DMSO) and dilute it directly into a pH 7.4 buffer. Do not use strong bases (like NaOH) to force dissolution in water; creating a local high-pH microenvironment will prematurely hydrolyze the -SO₂F group to the inactive sulfonate[5].

Q3: My bioconjugation reaction with a target protein isn't proceeding in PBS. Is the warhead "dead"? A: Not necessarily. Sulfonyl fluorides are "latent" electrophiles. Unlike highly reactive sulfonyl chlorides, they require specific microenvironmental triggers to activate the SuFEx reaction[2]. If your target protein lacks a suitably positioned, deprotonated Tyrosine or Lysine residue in its binding pocket[6][7], the reaction will not proceed. Actionable Fix: If you are performing non-templated small-molecule conjugations (e.g., peptide macrocyclization), you may need to increase the pH slightly (e.g., pH 7.8) to favor the deprotonation of phenolic nucleophiles[6].

Experimental Protocols
Protocol: Preparation and Self-Validating Stability Assay

To ensure your bioconjugation or screening assays are not compromised by degraded reagents, you must validate the integrity of the sulfonyl fluoride warhead prior to introducing precious biological targets.

Step 1: Master Stock Preparation

  • Weigh 2.18 mg of 3-(Fluorosulfonyl)-4-methylbenzoic acid (MW: 218.21 g/mol ).

  • Dissolve in 100 µL of anhydrous DMSO to create a 100 mM master stock. Causality: Water in hygroscopic DMSO will cause slow hydrolysis during freeze-thaw cycles. Anhydrous conditions ensure the S-F bond remains intact during -20°C storage.

Step 2: Buffer Dilution

  • Dilute the stock 1:100 into 100 mM HEPES buffer (pH 7.4) to achieve a 1 mM working solution. Causality: HEPES is chosen over PBS because it lacks the phosphate nucleophiles that can slightly accelerate S(VI) degradation over multi-day incubations[3].

Step 3: Self-Validating LC-MS Baseline (Time = 0)

  • Immediately inject a 10 µL aliquot of the working solution into an LC-MS system.

  • Monitor the intact mass in negative ion mode. Causality: You must establish a baseline. The intact molecule will appear at [M-H]⁻ = 217.0 m/z .

Step 4: Time-Course Monitoring

  • Incubate the working solution at 37°C (physiological temperature).

  • Take 10 µL aliquots at 1 h, 4 h, 12 h, and 24 h.

  • Monitor for the appearance of the sulfonic acid degradant at [M-H]⁻ = 215.0 m/z (loss of Fluorine [-19 Da], gain of Hydroxyl [-OH, +17 Da] = net -2 Da shift). Causality: This self-validating loop proves that any lack of reactivity in your downstream biological assay is due to the target's lack of a suitable nucleophile, not the premature degradation of your chemical probe.

References

1.[1] SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Merck Millipore. 2.[6] Chemoselective Sulfonyl Fluoride Exchange (SuFEx)-Induced Macrocyclization of Tyrosine-Containing Peptides in Aqueous Media. ChemRxiv. 3. 3-(Fluorosulfonyl)-4-methylbenzoic acid. Sigma-Aldrich. 4.[2] Sulfur fluoride exchange. PMC. 5.[3] Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. ACS Publications. 6.[7] [18F]SuFEx Click Chemistry Enabled Ultrafast Late-stage Radiosynthesis. ChemRxiv. 7.[5] Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. PMC. 8.[4] Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools... ChemRxiv.

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in SuFEx Linker Chemistry

Ticket ID: SFX-OPT-001 Subject: Orthogonality Protocols for Carboxylic Acid Activation in the Presence of SuFEx Hubs Status: Open Assigned Specialist: Senior Application Scientist, Linker Chemistry Division Introduction:...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SFX-OPT-001 Subject: Orthogonality Protocols for Carboxylic Acid Activation in the Presence of SuFEx Hubs Status: Open Assigned Specialist: Senior Application Scientist, Linker Chemistry Division

Introduction: The Orthogonality Paradox

Welcome to the SuFEx Technical Support Center. You are likely here because you are attempting to perform a standard transformation—activating a carboxylic acid for amide/ester bond formation—on a scaffold that already contains a Sulfur(VI) Fluoride Exchange (SuFEx) handle (e.g., sulfonyl fluoride or fluorosulfate).

The Core Problem: While SuFEx groups (


, 

) are celebrated for their stability in aqueous and biological environments, they are not inert. They are "spring-loaded" electrophiles designed to react with nucleophiles upon specific activation. Standard carboxylic acid activation methods often employ reagents (bases, nucleophilic catalysts) that inadvertently trigger this "spring," leading to hydrolysis, premature substitution, or elimination.

This guide provides the protocols to maintain chemoselectivity : activating the carbon center (


) while leaving the sulfur center (

) dormant.

Module 1: Troubleshooting Amide/Ester Coupling Failures

Issue: "I lost my Fluoride signal ( NMR) during HATU/EDC coupling."

Diagnosis: The most common cause of SuFEx degradation during peptide coupling is the presence of nucleophilic catalysts or strong amidine bases that act as "SuFEx Activators."

The Mechanism of Failure: SuFEx reactivity is gated by the S-F bond's high energy barrier. Agents like DMAP (4-Dimethylaminopyridine), DBU , and even HOBt (in the presence of silyl groups) lower this barrier by attacking the sulfur center to form a transient, highly reactive sulfonyl-ammonium species, which then hydrolyzes or reacts with the amine.

Protocol A: The "Safe" Amide Coupling (HATU/DIPEA)

Use this for standard linkers where the amine is valuable.

  • Reagents:

    • Coupling Agent: HATU (1.1 equiv). Avoid HBTU/TBTU if counter-ion interference is suspected, though generally acceptable.

    • Base: DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine).

    • Solvent: DMF or DMAc (anhydrous).

    • FORBIDDEN: DMAP, DBU, Imidazole.

  • Workflow:

    • Step 1: Dissolve Carboxylic Acid-SuFEx linker in DMF.

    • Step 2: Add DIPEA (2.0 equiv). Do not exceed pH 9.

    • Step 3: Add HATU (1.1 equiv). Stir for 5 mins to form the activated ester.

    • Step 4: Add the Amine partner.

    • Step 5: Monitor via LCMS. The

      
       group is stable to the HOBt/HOAt byproduct generated in situ provided no silyl ethers are present.
      
Protocol B: The Acid Chloride Method (High Risk, High Reward)

Use this for sterically hindered acids where HATU fails.

  • Reagents: Oxalyl Chloride (

    
    ) + catalytic DMF.
    
  • Critical Control:

    • Sulfonyl fluorides are generally stable to

      
      .
      
    • Danger: If you use Thionyl Chloride (

      
      ), you risk S-F to S-Cl exchange if the reaction is prolonged or heated.
      
    • Quench: Quench with non-nucleophilic base (2,6-lutidine) before adding the amine to prevent HCl generation from stripping the fluoride.

Module 2: Visualizing the "Danger Zone"

The following diagram illustrates the decision logic for selecting coupling conditions and the mechanistic pathway of DMAP-induced failure.

SuFEx_Coupling_Logic Start Start: Carboxylic Acid with SuFEx Handle Check_Cat Does protocol require Nucleophilic Catalyst? Start->Check_Cat DMAP_Path Using DMAP/DBU Check_Cat->DMAP_Path Yes (Steglich/Anhydride) Safe_Path Using DIPEA/NMM Check_Cat->Safe_Path No (Standard HATU/EDC) Mechanism Mechanism: DMAP attacks S(VI) -> Sulfonyl-Pyridinium -> Hydrolysis DMAP_Path->Mechanism Success SUCCESS: Amide Bond Formed SuFEx Intact Safe_Path->Success Steric protection of Sulfur Failure FAILURE: SuFEx Hydrolysis or Amine Attack at Sulfur Mechanism->Failure

Caption: Figure 1. Decision tree for peptide coupling in SuFEx linkers. Red paths indicate high risk of S-F bond cleavage via nucleophilic catalysis.

Module 3: Comparative Reagent Compatibility

The table below summarizes the compatibility of common activation reagents with Aryl Sulfonyl Fluorides (


) and Fluorosulfates (

).
Activation ReagentRoleCompatibilityTechnical Notes
HATU / HBTU Peptide CouplingHigh Safe with DIPEA. Avoid if silyl protecting groups are present (HOBt + Si can trigger SuFEx).
EDC / NHS CarbodiimideHigh Excellent for aqueous/organic mixes. NHS esters are orthogonal to SuFEx.
DIC / Oxyma Peptide CouplingHigh Oxyma is less nucleophilic than HOBt, reducing risk of S-attack.
DMAP CatalystCRITICAL FAIL DMAP catalyzes S-F exchange. Will cause hydrolysis or reaction with the amine at the sulfur.
DBU BaseCRITICAL FAIL DBU is a primary SuFEx activator (forms "naked" fluoride or activates silicon).
Thionyl Chloride Acid Chloride Gen.Medium Risk of F/Cl exchange at high temps. Use Oxalyl Chloride instead.
T3P Coupling AgentHigh Very mild, non-nucleophilic byproduct. Highly recommended for sensitive substrates.

Module 4: FAQ - Specific Scenarios

Q1: Can I use a SuFEx reagent to activate my carboxylic acid?

A: Yes, but be careful. Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or gaseous


 can convert Carboxylic Acids to Acyl Fluorides  (

).
  • Benefit: Acyl fluorides are excellent acylating agents for amines.

  • Risk:[1] If your molecule already has a sulfonyl fluoride, adding TFFH might over-activate the system. However,

    
     is generally stable to TFFH conditions. The resulting Acyl Fluoride will react with amines much faster than the Sulfonyl Fluoride, maintaining chemoselectivity.
    
Q2: I see an "Elimination" side product ( ). Why?

A: You are likely using a base that is too strong (e.g., DBU or high concentrations of TEA) with an aliphatic sulfonyl fluoride (e.g.,


).
  • Fix: Switch to DIPEA or 2,6-Lutidine . Aliphatic sulfonyl fluorides have acidic alpha-protons. Base-mediated E2 elimination generates the vinyl sulfonyl fluoride (Michael acceptor), which is a different warhead entirely.

Q3: My linker has a Silyl Ether protecting group. Is this a problem?

A: YES. This is a latent "self-destruct" mechanism.

  • The Trap: In SuFEx chemistry,

    
     + 
    
    
    
    (or activated base) is the trigger. If you use a fluoride-containing coupling agent or generate fluoride ions (even trace amounts), the silyl group will scavenge the fluoride, generating a "naked" alkoxide or activating the silicon to attack the SuFEx center.
  • Protocol: Remove silyl groups before installing the SuFEx handle if possible, or ensure strictly fluoride-free coupling conditions (no

    
     or 
    
    
    
    counterions; use chlorides/acetates).

References

  • Sharpless, K. B., et al. (2014).[2][3][4][5][6][7] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. [Link]

  • Cornella, J., et al. (2022). Amino-oxetanes as amide isosteres by an alternative defluorosulfonylative coupling of sulfonyl fluorides. Nature Chemistry. [Link]

  • Moses, J. E., et al. (2019). Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4)-Derived Connective Hubs. Angewandte Chemie. [Link]

  • Jones, L. H., et al. (2021). A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. ChemRxiv. [Link]

  • Doyle, A. G., et al. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society.[8] [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Purification of 3-(Fluorosulfonyl)-4-methylbenzoic Acid Reaction Mixtures

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 3-(Fluorosulfonyl)-4-methylbenzoic acid .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 3-(Fluorosulfonyl)-4-methylbenzoic acid .

This specific compound is a highly versatile, bifunctional building block featuring both a carboxylic acid (-COOH) and a sulfonyl fluoride (-SO2F) group. Because the thermodynamic stability of the S(VI)-F bond allows for orthogonal reactivity[1], purification strategies must be dynamically tailored based on which functional group was intentionally reacted during your workflow.

Frequently Asked Questions & Troubleshooting

Q1: I used the -COOH group for an amide coupling. How do I remove the unreacted starting material without destroying the -SO2F group on my product?

A: When performing an amide coupling, the resulting product is typically neutral, while the unreacted starting material retains its acidic -COOH group (pKa ~4). You can safely use a mild acid-base extraction or a basic anion exchange resin[2].

  • Causality & Expert Insight: You might worry that aqueous base will hydrolyze the -SO2F group. However, the heterolytic cleavage of the S-F bond is exceptionally resistant to reduction and mild nucleophilic attack (like bicarbonate) unless proximally activated by specific catalysts (e.g., DBU or BEMP)[3]. Washing the organic layer with saturated aqueous NaHCO₃ will selectively deprotonate the unreacted carboxylic acid, partitioning it into the aqueous phase while the neutral product remains intact in the organic phase. For automated parallel synthesis, using a weakly basic anion exchange resin (such as Amberlite IRA-68) absorbs the carboxylic acid from the solution, allowing the pure amide product to be isolated by simple filtration[2].

Q2: I performed a SuFEx click reaction targeting the -SO2F group. Both my product and the unreacted starting material have a free -COOH group. How do I separate them?

A: In this scenario, standard acid-base extraction will fail because both the product and the starting material will partition into the basic aqueous layer due to their free -COOH groups. Instead, you must exploit the unreacted -SO2F group on the starting material.

  • Causality & Expert Insight: You can add a polymer-supported amine scavenger resin (e.g., PS-Trisamine) along with a SuFEx catalyst (like DBU) to the post-reaction mixture[4]. The scavenger resin acts as an immobilized nucleophile, reacting specifically with the highly electrophilic -SO2F group of the unreacted starting material. The starting material becomes covalently and irreversibly bound to the solid support and is easily removed via filtration, leaving your -COOH bearing product in solution[2].

Data Presentation: Physicochemical Profiling & Separation Logic

The following table summarizes the functional group dynamics that dictate your purification choices.

Property / ConditionUnreacted Starting MaterialProduct (Amide Coupling)Product (SuFEx Reaction)
Active Functional Groups -COOH, -SO₂F-SO₂F-COOH, -SO₂NR₂ / -SO₃R
Acidic/Basic Nature Acidic (pKa ~4)NeutralAcidic (pKa ~4)
Recommended Purification N/AMild Base ExtractionPS-Amine Scavenger Resin
Chromatographic R_f Low (Stays at baseline)High (Migrates easily)Low (Stays at baseline)

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Mild Basic Extraction (For Amide Coupling Workflows)

Use this protocol when the -COOH group has been converted to a neutral amide, leaving the -SO₂F intact.

  • Dilution: Dilute the crude reaction mixture with a water-immiscible organic solvent (e.g., EtOAc or DCM).

  • Extraction: Wash the organic layer with an equal volume of saturated aqueous NaHCO₃.

    • Self-Validation Checkpoint: Test the pH of the aqueous layer. It must remain basic (pH > 8) to ensure complete deprotonation of the unreacted starting material.

  • Phase Separation: Separate the layers.

    • Self-Validation Checkpoint: Spot both layers on a TLC plate. The unreacted starting material will remain at the baseline in the aqueous phase, while the neutral product will migrate with the solvent front in the organic phase.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure product.

Protocol B: Scavenger Resin Capture (For SuFEx Workflows)

Use this protocol when the -SO₂F group has been reacted, meaning both the product and unreacted starting material contain a free -COOH group.

  • Resin Addition: To the crude reaction mixture in a compatible solvent (e.g., DMF or THF), add 3 to 5 equivalents of Polymer-Supported Trisamine (PS-Trisamine) resin relative to the calculated unreacted starting material[2].

  • Catalyst Activation: Add 0.2 equivalents of DBU to catalyze the SuFEx reaction between the basic resin and the unreacted -SO₂F group[1].

  • Agitation: Agitate the suspension gently at room temperature for 2–4 hours.

    • Self-Validation Checkpoint: Analyze an aliquot of the supernatant by LC-MS or ¹⁹F NMR. The characteristic -SO₂F fluorine peak (typically between +50 to +60 ppm) must completely disappear, confirming all starting material has been captured.

  • Filtration: Filter the mixture through a coarse fritted funnel to remove the swollen, loaded resin[4].

  • Elution & Concentration: Wash the resin bed with excess solvent to elute all unbound product. Concentrate the filtrate to yield the purified product.

Process Visualization

G Start Unreacted 3-(Fluorosulfonyl)- 4-methylbenzoic acid in mixture Decision Which functional group was reacted? Start->Decision Amide -COOH Reacted (Amide Coupling) Decision->Amide SuFEx -SO2F Reacted (SuFEx Click) Decision->SuFEx State1 Product: Neutral SM: Acidic (-COOH) Amide->State1 State2 Product: Acidic (-COOH) SM: Acidic (-COOH) SuFEx->State2 Action1 Mild Base Extraction (NaHCO3) or Anion Exchange Resin State1->Action1 Action2 PS-Amine Scavenger Resin + DBU Catalyst State2->Action2

Logical workflow for selecting the purification method based on reaction type.

Mechanism SM Unreacted SM (Contains -SO2F) Bound Resin-Bound Sulfonamide (Irreversibly Captured) SM->Bound SuFEx Reaction Resin PS-Amine Resin (Solid Support) Resin->Bound Catalyst DBU Catalyst (Activates S-F bond) Catalyst->Bound Filter Removed via Filtration Bound->Filter

Mechanism of covalent capture of unreacted sulfonyl fluoride using PS-amine resin.

References

  • "strategies in organic synthesis" - Wipf Group, University of Pittsburgh.2

  • "SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction" - Merck Millipore. 3

  • "Scavenger Resins" - Amerigo Scientific. 4

  • "Sulfur fluoride exchange" - PMC, National Institutes of Health. 1

Sources

Troubleshooting

Effect of steric hindrance on 3-(Fluorosulfonyl)-4-methylbenzoic acid reactivity

Introduction Welcome to the technical support center for 3-(fluorosulfonyl)-4-methylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for 3-(fluorosulfonyl)-4-methylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent. Here, we address common challenges and questions related to its reactivity, with a particular focus on the influence of steric hindrance. Our goal is to provide you with the expert insights and practical guidance necessary to optimize your experimental outcomes.

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. We delve into the "why" behind experimental observations and provide actionable solutions grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of 3-(fluorosulfonyl)-4-methylbenzoic acid and how does its structure influence their reactivity?

A1: 3-(Fluorosulfonyl)-4-methylbenzoic acid possesses two primary reactive sites: the carboxylic acid group (-COOH) at position 1 and the fluorosulfonyl group (-SO₂F) at position 3.

  • Carboxylic Acid Group: This group readily undergoes reactions typical of benzoic acids, such as esterification, amide bond formation, and reduction to an alcohol. Its reactivity is influenced by the electronic effects of the other substituents on the aromatic ring.

  • Fluorosulfonyl Group: This is a highly reactive electrophilic site. The sulfur atom is susceptible to nucleophilic attack, leading to the displacement of the fluoride ion. This reactivity is central to its use in forming sulfonamides, sulfonate esters, and other sulfur(VI) derivatives. The fluorosulfonyl group is generally more resistant to hydrolysis and thermolysis compared to the analogous sulfonyl chlorides, offering a unique stability-reactivity profile.[1]

The methyl group at position 4 provides a degree of steric hindrance that can influence the approach of nucleophiles to the adjacent fluorosulfonyl group.

Q2: How does the methyl group at the 4-position sterically hinder the reactivity of the fluorosulfonyl group?

A2: The methyl group ortho to the fluorosulfonyl group creates a "steric shield" that can impede the approach of bulky nucleophiles to the electrophilic sulfur atom. This steric hindrance can lead to several observable effects in your experiments:

  • Slower Reaction Rates: Compared to an unhindered analog like 3-(fluorosulfonyl)benzoic acid, reactions with nucleophiles may proceed more slowly. This is because the activation energy for the reaction is increased due to steric repulsion in the transition state.

  • Requirement for More Forcing Conditions: To overcome the steric barrier, you may need to employ higher temperatures, longer reaction times, or more reactive reagents.

  • Substrate Scope Limitations: Very bulky nucleophiles may fail to react altogether, or the reaction may yield only trace amounts of the desired product.

The impact of this steric hindrance is a critical consideration in experimental design.

Q3: My sulfonamide formation reaction with a primary amine is sluggish. Could steric hindrance be the cause, and what can I do to improve the yield?

A3: Yes, steric hindrance from the 4-methyl group is a likely contributor to a sluggish sulfonamide formation reaction. Here’s a troubleshooting guide to address this issue:

Potential Cause Recommended Solution(s) Scientific Rationale
Steric Hindrance 1. Increase Reaction Temperature: Cautiously increase the reaction temperature in increments of 10-20°C. 2. Prolong Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration. 3. Use a Less Hindered Base: If using a bulky tertiary amine base (e.g., diisopropylethylamine), switch to a smaller base like triethylamine or pyridine.Increasing temperature provides the molecules with more kinetic energy to overcome the activation barrier imposed by steric hindrance. A smaller base is less likely to sterically interfere with the approach of the nucleophilic amine.
Insufficient Nucleophilicity of the Amine Add a Catalyst: Consider the use of a catalyst known to activate sulfonyl fluorides, such as certain Lewis acids or N-heterocyclic carbenes.Catalysts can enhance the electrophilicity of the sulfonyl group, making it more susceptible to attack by the amine.
Solvent Effects Change to a More Polar Aprotic Solvent: Solvents like DMF or DMSO can help to stabilize the charged transition state of the reaction.Polar aprotic solvents can facilitate SN2-type reactions by solvating the cation without strongly solvating the anionic nucleophile.

For a general overview of sulfonamide synthesis, various methods exist, including the reaction of sulfonyl chlorides with amines.[2][3][4] While our compound is a sulfonyl fluoride, the principles of nucleophilic attack are similar.

Q4: I am observing significant hydrolysis of the fluorosulfonyl group to a sulfonic acid. How can I minimize this side reaction?

A4: While sulfonyl fluorides are more stable to hydrolysis than sulfonyl chlorides, this side reaction can still occur, particularly under basic conditions or in the presence of water.[1]

Troubleshooting Hydrolysis:

  • Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.

  • Control of Basicity: If a base is required, use a non-nucleophilic, hindered base to minimize its direct reaction with the sulfonyl fluoride. The choice of base can be critical in managing side reactions.

  • Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can accelerate hydrolysis.

  • Order of Addition: Add the nucleophile to the solution of 3-(fluorosulfonyl)-4-methylbenzoic acid and base, rather than the other way around. This ensures the nucleophile is present to react as soon as the sulfonyl fluoride is activated.

Q5: What analytical techniques are best suited for monitoring the progress of reactions involving 3-(fluorosulfonyl)-4-methylbenzoic acid?

A5: A combination of chromatographic and spectroscopic techniques is recommended for effective reaction monitoring.[5]

Technique Application Considerations
Thin-Layer Chromatography (TLC) Rapid, qualitative monitoring of the consumption of starting material and the formation of the product.Choose an appropriate solvent system that provides good separation between the starting material, product, and any major byproducts.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of reaction progress, purity assessment of the product, and detection of minor impurities.A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic or trifluoroacetic acid) is a good starting point.[6]
Liquid Chromatography-Mass Spectrometry (LC-MS) Confirmation of the molecular weight of the product and any byproducts.Essential for identifying unexpected products or intermediates.
¹H and ¹⁹F NMR Spectroscopy Structural confirmation of the final product and key intermediates.¹⁹F NMR is particularly useful for observing the disappearance of the starting sulfonyl fluoride signal and the appearance of a new fluorine-containing species if applicable.

Experimental Workflow & Visualization

General Protocol for Sulfonamide Synthesis

This protocol provides a starting point for the synthesis of a sulfonamide from 3-(fluorosulfonyl)-4-methylbenzoic acid and a primary amine. Optimization will be necessary based on the specific amine used.

  • Preparation: Under an inert atmosphere, dissolve 3-(fluorosulfonyl)-4-methylbenzoic acid (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile).

  • Nucleophile Addition: Slowly add the primary amine (1.1 eq.) to the stirred solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction with water and extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Reaction Mechanism Visualization

The following diagram illustrates the general mechanism for the reaction of 3-(fluorosulfonyl)-4-methylbenzoic acid with a primary amine, highlighting the role of steric hindrance.

G cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products reactant1 3-(Fluorosulfonyl)-4-methylbenzoic Acid ts Sterically Hindered Transition State reactant1->ts Nucleophilic Attack reactant2 Primary Amine (R-NH2) reactant2->ts product Sulfonamide Product ts->product Fluoride Elimination side_product HF ts->side_product steric Steric Hindrance from Methyl Group steric->ts

Caption: Reaction mechanism of sulfonamide formation highlighting steric hindrance.

References

  • Batsanov, A. S. (n.d.). 3-Fluoro-4-methylbenzoic acid. ResearchGate. Retrieved from [Link]

  • Chem-Impex. (n.d.). 3-Fluoro-4-methylbenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
  • Google Patents. (n.d.). 4-halo-3-sulfamoylbenzamides and methods of preparing the same.
  • Grygorenko, O. O., et al. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(54), 34263-34283.
  • Kollmar, M., et al. (n.d.). 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. Retrieved from [Link]

  • MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Retrieved from [Link]

  • Narayanan, A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9596-9600.
  • National Center for Biotechnology Information. (n.d.). Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Psonka, M., et al. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review.
  • ResearchGate. (n.d.). SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. Retrieved from [Link]

  • StackExchange. (2019). Steric inhibition of resonance in ortho-substituted benzoic acids. Retrieved from [Link]

  • St. Amant, A. H., et al. (2022). Molecular mechanism of plasmid-borne resistance to sulfonamides. bioRxiv.
  • Technical Support Center: Analytical Method Development for 3-Fluorobenzoic Acid and its Morpholide. (2025). Benchchem.
  • Technical Support Center: Synthesis of 3-Cyano-4-methylbenzenesulfonamide. (2025). Benchchem.
  • Tius, M. A. (2020). Complementary Base Lowers the Barrier in SuFEx Click Chemistry for Primary Amine Nucleophiles. ACS Omega, 5(48), 30983-30988.

Sources

Reference Data & Comparative Studies

Validation

19F NMR Characterization and Comparative Analysis of 3-(Fluorosulfonyl)-4-methylbenzoic Acid

As Sulfur(VI) Fluoride Exchange (SuFEx) chemistry continues to revolutionize drug discovery and materials science, the demand for highly specific, bifunctional connective hubs has surged. 3-(Fluorosulfonyl)-4-methylbenzo...

Author: BenchChem Technical Support Team. Date: March 2026

As Sulfur(VI) Fluoride Exchange (SuFEx) chemistry continues to revolutionize drug discovery and materials science, the demand for highly specific, bifunctional connective hubs has surged. 3-(Fluorosulfonyl)-4-methylbenzoic acid (CAS 21322-93-0) represents a premier bifunctional reagent, offering both a traditional carboxylic acid for amide/peptide coupling and a latent sulfonyl fluoride for orthogonal SuFEx click reactions.

To effectively deploy this reagent, researchers must accurately track its orthogonal reactivity. Fluorine-19 Nuclear Magnetic Resonance (


F NMR) is the most robust analytical tool for this purpose. Because fluorine has a 100% natural isotopic abundance, a spin of ½, and no background signal in most organic matrices, it provides a pristine window into the S(VI) reaction kinetics.

This guide objectively evaluates the


F NMR properties of 3-(Fluorosulfonyl)-4-methylbenzoic acid, compares its performance against alternative SuFEx hubs, and outlines a self-validating experimental protocol for quantitative tracking.

The Physics of S(VI)-F NMR Deshielding

Understanding the causality behind the


F NMR chemical shift is critical for accurate spectral interpretation. In standard organofluorine compounds (e.g., trifluoromethyl groups or fluorinated aromatics), the C–F bond typically resonates in the highly shielded upfield region between 

ppm and

ppm[1].

However, sulfonyl fluorides behave entirely differently. The highly oxidized S(VI) center, flanked by two electronegative oxygen atoms, exerts a massive electron-withdrawing effect. This pulls electron density away from the fluorine nucleus, severely deshielding it. Consequently, the


F resonance of arylsulfonyl fluorides is pushed far downfield, consistently appearing as a sharp singlet in the 

to

ppm
region[2].

For 3-(Fluorosulfonyl)-4-methylbenzoic acid , the


F NMR signal is observed at approximately 

ppm
(in CDCl

). The disappearance of this specific peak provides a direct, quantitative measure of SuFEx reaction completion.

Comparative Analysis: SuFEx Hub Alternatives

When designing a synthetic route, the choice of the SuFEx hub dictates both the reaction conditions and the stability of the intermediate. 3-(Fluorosulfonyl)-4-methylbenzoic acid features a methyl group ortho to the sulfonyl fluoride. This structural choice is not arbitrary; the steric bulk of the methyl group physically shields the S(VI) center, increasing its resistance to premature hydrolysis in aqueous media compared to unhindered analogs [3].

Table 1 summarizes the quantitative


F NMR data and reactivity profiles of competing SuFEx alternatives.
Table 1: Comparative F NMR Shifts and Reactivity Profiles
Compound

F NMR Shift (ppm)
SolventMultiplicityStructural Causality & Reactivity Profile
3-(Fluorosulfonyl)-4-methylbenzoic acid +65.8 CDCl

Singlet (s)Ortho-methyl group provides steric shielding to the S(VI) hub, requiring stronger bases (e.g., DBU, BEMP) for SuFEx activation. Ideal for late-stage functionalization.
4-(Fluorosulfonyl)benzoic acid +66.0DMSO-

Singlet (s)Lacks steric hindrance around the S(VI) center. Highly reactive but slightly more susceptible to background hydrolysis in basic aqueous media.
Benzenesulfonyl fluoride +65.9CDCl

Singlet (s)Monofunctional baseline standard. Useful for simple sulfonylation but lacks the orthogonal carboxylic acid handle for chain elongation.
Ethenesulfonyl fluoride (ESF) +55.0 to +58.0CDCl

Doublet of doublets (dd)Powerful Michael acceptor. Reacts rapidly with N, O, and S nucleophiles. Shift is lower (+55 ppm) due to conjugation with the alkene

-system.
4-(Trifluoromethyl)benzenesulfonyl fluoride +65.8 (SO

F)-63.6 (CF

)
CDCl

Singlet (s)Dual-fluorine probe. Allows simultaneous tracking of the S(VI) hub and the aromatic ring, useful for complex mechanistic studies.

Orthogonal Reactivity Workflow

The primary advantage of 3-(Fluorosulfonyl)-4-methylbenzoic acid is its orthogonality. You can activate the carboxylic acid using standard peptide coupling reagents (HATU, EDC) without triggering the S(VI)-F bond. The


F NMR signal at 

ppm will remain perfectly intact during this phase. Only upon the introduction of a specific SuFEx catalyst (like DBU or a silyl ether) will the sulfonyl fluoride react, resulting in the complete loss of the

ppm signal.

OrthogonalReactivity Hub 3-(Fluorosulfonyl)-4-methylbenzoic acid (Bifunctional SuFEx Hub) COOH Carboxylic Acid Motif (Amide Coupling) Hub->COOH HATU/EDC SO2F Sulfonyl Fluoride Motif (SuFEx Click) Hub->SO2F DBU/BEMP Prod1 Amide Intermediate (Retains +65.8 ppm 19F Signal) COOH->Prod1 Prod2 Sulfonate/Sulfonamide (Loss of 19F Signal) SO2F->Prod2

Figure 1: Orthogonal reactivity pathways of the bifunctional SuFEx hub tracked via 19F NMR.

Self-Validating Experimental Protocol: Quantitative F NMR

To utilize


F NMR for kinetic tracking or yield determination, the acquisition protocol must account for the unique relaxation physics of the fluorine nucleus. Fluorine atoms attached to S(VI) centers often exhibit long spin-lattice relaxation times (

) driven heavily by Chemical Shift Anisotropy (CSA) at high magnetic fields[4]. Failing to account for this will lead to artificial signal truncation and inaccurate quantification.

The following protocol is designed as a self-validating system . By utilizing an internal standard with a known concentration, the system continuously verifies that the relaxation parameters are sufficient.

Step-by-Step Methodology
  • Sample Preparation & Matrix Selection :

    • Weigh exactly

      
       of the functionalized 3-(Fluorosulfonyl)-4-methylbenzoic acid intermediate.
      
    • Dissolve in

      
       of anhydrous Deuterated Chloroform (CDCl
      
      
      
      ).
    • Causality: CDCl

      
       provides a non-coordinating environment. Protic solvents (like Methanol-
      
      
      
      ) can hydrogen-bond with the sulfonyl oxygens, causing unpredictable chemical shift drifting.
  • Internal Standard Addition :

    • Add exactly

      
       of 
      
      
      
      -trifluorotoluene to the NMR tube using a calibrated micro-syringe.
    • Causality: Trifluorotoluene produces a sharp, distinct singlet at

      
       ppm. This is spectrally isolated from the highly deshielded 
      
      
      
      ppm target signal, preventing any integration overlap.
  • Instrument Tuning & Shimming :

    • Tune the NMR probe specifically to the

      
      F frequency (e.g., 376 MHz on a 400 MHz spectrometer).
      
    • Disable

      
      H decoupling to prevent Nuclear Overhauser Effect (NOE) enhancements, which would artificially inflate the fluorine signal intensity and destroy quantitative accuracy.
      
  • Pulse Sequence & Relaxation Delay (

    
    ) :
    
    • Set the pulse angle to

      
       and the relaxation delay (
      
      
      
      ) to a minimum of
      
      
      seconds
      .
    • Causality: The CSA-driven

      
       relaxation of the S(VI)-F bond requires significant time to return to thermal equilibrium. A short 
      
      
      
      will result in incomplete longitudinal magnetization recovery.
  • System Validation & Integration :

    • Acquire 64 scans. Apply a

      
       exponential line broadening during Fourier transformation.
      
    • Self-Validation Check : Integrate the

      
       ppm standard peak and calculate the expected molar ratio against the 
      
      
      
      ppm peak. If the calculated mass of the analyte deviates by
      
      
      from the weighed
      
      
      , the
      
      
      delay is insufficient. Increase
      
      
      to
      
      
      and re-acquire.

G A Sample Preparation (Analyte + CDCl3) B Internal Standard (Trifluorotoluene) A->B C NMR Acquisition (Relaxation Delay > 3s) B->C D Data Processing (Phase & Baseline) C->D E Peak Integration (Target: +65.8 ppm) D->E

Figure 2: Self-validating 19F NMR workflow for quantitative sulfonyl fluoride characterization.

Conclusion

3-(Fluorosulfonyl)-4-methylbenzoic acid is a highly stable, bifunctional SuFEx hub. Its ortho-methyl group provides a distinct steric advantage over unhindered alternatives like 4-(fluorosulfonyl)benzoic acid, allowing for rigorous orthogonal synthesis. By utilizing the self-validating


F NMR protocol outlined above, researchers can definitively track the 

ppm resonance, ensuring absolute control over their click chemistry workflows.

References

  • Sharpless, K. B., et al. "Sulfur fluoride exchange." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Lodewyk, M. W., et al. "Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds." National Center for Biotechnology Information (PMC). Available at:[Link]

  • "A Practical Method for Converting Benzyl Thioethers to Sulfonyl Fluorides." ACS Publications. Available at:[Link]

  • "Expanded View of NMR Spin–Lattice Relaxation in Fluorine-Containing Ionic Liquids." ACS Publications. Available at:[Link]

Sources

Comparative

Mass Spectrometry Profiling of Sulfonyl Fluorides: A Comparative Guide for SuFEx &amp; Drug Discovery

The following guide is designed for researchers and drug discovery professionals, focusing on the analytical distinction and characterization of Sulfonyl Fluorides (SFs) using Mass Spectrometry (MS). Executive Summary: T...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed for researchers and drug discovery professionals, focusing on the analytical distinction and characterization of Sulfonyl Fluorides (SFs) using Mass Spectrometry (MS).

Executive Summary: The "Stealth" Warhead

Sulfonyl fluorides (R-SO₂F) have emerged as the preeminent "sleeping beauty" warheads in chemical biology, particularly within Sulfur-Fluoride Exchange (SuFEx) click chemistry. Unlike their highly reactive analogs, Sulfonyl Chlorides (R-SO₂Cl) , SFs possess a unique balance of thermodynamic stability and specific reactivity toward protein nucleophiles (Tyr, Lys, His).

For the analytical scientist, this stability presents a double-edged sword: SFs resist hydrolysis during LC-MS workflows, providing cleaner baselines, but they lack the distinct isotopic "flag" of chlorine, making spectral identification more challenging. This guide compares the MS performance of SFs against SCs and outlines the precise fragmentation patterns required for their identification.

Comparative Analysis: Sulfonyl Fluorides vs. Sulfonyl Chlorides[1]

The primary challenge in switching from Sulfonyl Chlorides (SC) to Sulfonyl Fluorides (SF) is the loss of the chlorine isotopic signature. Below is a direct comparison of their behavior under standard ionization conditions.

Table 1: MS Performance Matrix
FeatureSulfonyl Fluoride (R-SO₂F)Sulfonyl Chloride (R-SO₂Cl)Analytical Implication
Isotopic Pattern Monoisotopic (¹⁹F is 100%)Distinct M / M+2 (³⁵Cl:³⁷Cl ≈ 3:1)SFs are harder to spot visually in MS1; require accurate mass (HRMS) for confirmation.
Bond Energy S–F: ~130 kcal/mol (Strong)S–Cl: ~60 kcal/mol (Weak)SFs require higher collision energies (CE) to fragment the S–X bond compared to SCs.
Solution Stability High (Stable in H₂O/buffer)Low (Rapid hydrolysis to R-SO₃H)SCs often appear as Sulfonic Acid peaks ([M-Cl+OH]⁻) in LC-MS; SFs appear as intact [M+H]⁺.
Dominant Neutral Loss SO₂ (64 Da) , HF (20 Da)HCl (36/38 Da) , SO₂ (64 Da)Loss of SO₂ is the shared "fingerprint" for both sulfonyls.
Ionization Mode ESI (+) / ESI (-)EI / ESI (-)SFs ionize well in ESI(+) as [M+H]⁺ or [M+Na]⁺. SCs are often analyzed by GC-MS (EI).
Mechanism of Fragmentation

The fragmentation of Sulfonyl Fluorides is governed by the high electronegativity of fluorine and the strength of the S–F bond.

  • Primary Pathway (Desulfonylation): Unlike chlorides, which readily lose the halogen radical/ion, the S–F bond often remains intact while the S–C bond cleaves. However, the most diagnostic pathway is the extrusion of SO₂ .

    • Precursor:[R-SO₂-F]⁺

    • Transition: Rearrangement to [R-F-SO₂]⁺ (hypothesized) or direct extrusion.

    • Product:[R-F]⁺ (Fluorinated aryl cation) + SO₂ (neutral)

    • Observation: Look for a neutral loss of 64.06 Da .

  • Secondary Pathway (Defluorination): Under high collision energy (HCD), the loss of HF is observed, particularly if adjacent protons are available (ortho-effect).

    • Neutral Loss:20.01 Da (HF) .

Visualization: Fragmentation Pathways

The following diagram illustrates the divergent fragmentation logic between a Sulfonyl Fluoride and a Sulfonyl Chloride under Electrospray Ionization (ESI).

FragmentationComparison SF_Precursor Sulfonyl Fluoride [R-SO₂-F + H]⁺ SF_Frag1 [R]⁺ Cation (Loss of SO₂F•) SF_Precursor->SF_Frag1 High Energy -83 Da (SO₂F) SF_Frag2 [R-F + H]⁺ (Loss of SO₂) SF_Precursor->SF_Frag2 Major Path -64 Da (SO₂) SC_Precursor Sulfonyl Chloride [R-SO₂-Cl + H]⁺ SC_Frag1 [R-SO₂]⁺ (Loss of HCl) SC_Precursor->SC_Frag1 Facile Loss -36/38 Da (HCl) SC_Hydrolysis Sulfonic Acid [R-SO₃H + H]⁺ SC_Precursor->SC_Hydrolysis In-Source Hydrolysis

Figure 1: Comparative fragmentation pathways. Note the stability of the SF precursor against hydrolysis compared to the SC precursor.

Experimental Protocol: SuFEx Probe Characterization

This protocol is designed for the identification of protein targets labeled by a Sulfonyl Fluoride probe.[1][2] It utilizes the "Mass Shift" logic essential for database searching.

Phase 1: Sample Preparation & Labeling
  • Incubation: Treat proteome lysate (1 mg/mL) with 10–100 µM SF-Probe for 1 hour at 37°C.

    • Control: Pre-incubate with parent inhibitor (non-fluoride) to compete for binding.

  • Quenching: Add 4x Laemmli buffer (containing DTT) and boil for 5 min.

    • Note: SFs are stable to DTT reducing conditions, unlike some other warheads (e.g., chloroacetamides which can cross-react).

  • Digestion: Perform standard FASP or S-Trap trypsin digestion.

Phase 2: LC-MS/MS Acquisition
  • Instrument: Orbitrap or Q-TOF (High Resolution is mandatory due to lack of isotope pattern).

  • Ionization: ESI Positive Mode.

  • Fragmentation: HCD (Higher-energy Collisional Dissociation).

    • Setting: Stepped NCE (25, 30, 35) is recommended to capture both the fragile modification and the peptide backbone.

Phase 3: Data Analysis (The Critical Step)

To identify the modified residue, you must configure your search engine (MaxQuant, Proteome Discoverer, MSFragger) with a Variable Modification .

Calculating the Mass Shift: The SuFEx reaction involves the loss of Fluoride (F⁻) and the formation of a covalent bond with the nucleophile (Tyr-OH, Lys-NH₂).



Correction: The protein loses a proton (H⁺) and the probe loses Fluoride (F⁻).


Simplified Calculation:

  • Example: If your probe is Phenyl-SO2-F (MW 158.02):

    • Added Mass = 158.02 - 18.9984 = +139.02 Da .

    • Target Residues: Tyr (Y), Lys (K), Ser (S), Thr (T), His (H).

SuFEx Proteomics Workflow Diagram

This workflow illustrates the "Plant-and-Cast" or direct labeling strategy used to map ligandable tyrosines.

SuFExWorkflow cluster_0 Chemical Labeling Probe SF-Probe (R-SO₂F) Protein Target Protein (Tyr/Lys) Probe->Protein SuFEx Reaction (-HF) Complex Covalent Complex [Protein-SO₂-R] Protein->Complex Digest Tryptic Peptides Complex->Digest Trypsin MS LC-MS/MS Analysis Digest->MS ESI (+) Bioinf Bioinformatics Search: +[MW-F] MS->Bioinf Identify Modified Peptide

Figure 2: Analytical workflow for characterizing Sulfonyl Fluoride probe targets in complex proteomes.

Expert Insights & Troubleshooting

Why can't I see my Sulfonyl Fluoride in the Total Ion Chromatogram (TIC)?
  • Ionization Efficiency: Simple aromatic sulfonyl fluorides (e.g., benzenesulfonyl fluoride) are non-polar and ionize poorly in ESI.

  • Solution: Derivatize or ensure your probe contains a basic handle (amine/pyridine) to enhance ionization. If analyzing the raw reagent, use EI (GC-MS) or APCI , where the radical cation [M]⁺• is stable.

Distinguishing Sulfonamides from Sulfonyl Fluorides

In metabolic studies, SFs may hydrolyze to sulfonamides or sulfonic acids.

  • Sulfonamides (R-SO₂-NH₂): Even mass (Nitrogen rule). Loss of SO₂ (64) and NH₂ (16).

  • Sulfonyl Fluorides (R-SO₂-F): Odd mass (if N is even). Loss of SO₂ (64) and F (19).

The "Fluorine Effect" in MS2

Fluorine is highly electronegative. In Collision Induced Dissociation (CID), the C-F bond on an aromatic ring is extremely strong. Unlike C-Cl or C-Br, C-F bonds rarely cleave unless adjacent to a heteroatom or under very high energy. Therefore, expect the fluorine to remain attached to the aromatic fragment ion [Ar-F]⁺ after the loss of the sulfonyl group.

References

  • Jones, L. H., et al. (2020). Structure-based design and analysis of SuFEx chemical probes. National Institutes of Health. [Link]

  • Hao, Y., et al. (2025). Clickable Multitargeting Cross-Linkers Based on SuFEx for In Vivo Cross-Linking Mass Spectrometry. Analytical Chemistry.[3][4][5][6][7] [Link]

  • Wang, J., et al. (2018). Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. PubMed. [Link]

  • Narayan, S., et al. (2011). Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride.[8] Analytical Chemistry.[3][4][5][6][7] [Link]

  • Jackson, G., et al. (2020). The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl-related compounds in electrospray ionization tandem mass spectrometry. West Virginia University / Wiley. [Link]

Sources

Validation

Comparative HPLC Retention Analysis of 3-(Fluorosulfonyl)-4-methylbenzoic Acid in SuFEx Chemistry

As Sulfur Fluoride Exchange (SuFEx) click chemistry becomes increasingly foundational in drug discovery and materials science, the analytical characterization of its building blocks is paramount. 3-(Fluorosulfonyl)-4-met...

Author: BenchChem Technical Support Team. Date: March 2026

As Sulfur Fluoride Exchange (SuFEx) click chemistry becomes increasingly foundational in drug discovery and materials science, the analytical characterization of its building blocks is paramount. 3-(Fluorosulfonyl)-4-methylbenzoic acid (CAS: 21322-93-0) is a highly versatile bifunctional reagent. It features an ionizable carboxylic acid for standard amide coupling and a fluorosulfonyl (-SO₂F) group for SuFEx click reactions.

For analytical scientists and drug development professionals, understanding the high-performance liquid chromatography (HPLC) retention behavior of this molecule—especially in comparison to its traditional chlorosulfonyl (-SO₂Cl) counterparts—is critical for accurate reaction monitoring, purification, and library synthesis.

Physicochemical Causality & Chromatographic Behavior

The retention time of 3-(Fluorosulfonyl)-4-methylbenzoic acid on a Reversed-Phase (RP) C18 column is dictated by the interplay of three distinct structural features. Understanding the causality behind these features is essential for developing a robust chromatographic method.

  • The Carboxylic Acid (-COOH) & Mobile Phase pH: The molecule possesses a carboxylic acid moiety with an estimated pKa of ~3.17[1]. In a neutral aqueous mobile phase, this group deprotonates into a highly polar carboxylate anion, which drastically reduces interaction with the hydrophobic C18 stationary phase, leading to poor retention and peak tailing. Causality: To force the molecule into its neutral, protonated state and ensure predictable hydrophobic retention, the mobile phase must be acidified to at least 1-2 pH units below the pKa (e.g., using 0.1% Trifluoroacetic Acid or Formic Acid, pH ~2.0–2.7).

  • The Fluorosulfonyl Group (-SO₂F) vs. Lipophilicity: While one might assume the addition of a bulky -SO₂F group increases lipophilicity, the highly polar nature of the S=O and S-F bonds actually decreases the overall LogP. The LogP of 3-(Fluorosulfonyl)-4-methylbenzoic acid is approximately 1.35[2], which is significantly lower than the non-sulfonylated parent compound, 4-methylbenzoic acid (LogP ~2.27). Consequently, the fluorosulfonyl derivative will elute earlier than its parent methylbenzoic acid.

  • On-Column Stability (The SuFEx Advantage): The defining characteristic of the -SO₂F group is its remarkable resistance to aqueous hydrolysis under acidic and neutral conditions, a stark contrast to the highly reactive -SO₂Cl group[3]. During RP-HPLC, -SO₂Cl compounds rapidly hydrolyze into highly polar sulfonic acids (-SO₃H), resulting in split peaks and shifting retention times. The -SO₂F group remains entirely intact, yielding a pristine, single chromatographic peak[4].

Comparative HPLC Retention Data

To objectively evaluate the performance of 3-(Fluorosulfonyl)-4-methylbenzoic acid, we must compare it against alternative building blocks. The table below summarizes the quantitative physicochemical data and expected chromatographic profiles under standard RP-HPLC conditions.

CompoundLogPpKa (Est.)On-Column Aqueous StabilityExpected RT (min)*Chromatographic Profile
3-(Fluorosulfonyl)-4-methylbenzoic acid 1.35~3.17Excellent5.8Sharp, single peak
3-(Chlorosulfonyl)-4-methylbenzoic acid 1.40~3.17Poor (Rapid Hydrolysis)6.1 (Parent) / 2.5 (Degradant)Broad/split peaks (Sulfonic acid formation)
4-Methylbenzoic acid (Parent)2.274.37Excellent6.5Sharp, single peak
4-(Fluorosulfonyl)benzoic acid 1.05~3.10Excellent4.9Sharp, single peak

*Note: Retention times (RT) are illustrative, based on a standard 10-minute 5% to 95% Acetonitrile gradient on a 5 µm C18 column at 1.0 mL/min.

Self-Validating Experimental Protocol: RP-HPLC Analysis

To ensure scientific integrity, the following protocol is designed as a self-validating system . It includes built-in degradation checks to definitively prove the stability of the fluorosulfonyl group compared to chlorosulfonyl alternatives.

Materials & Reagents
  • Column: Waters XBridge BEH C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase A: LC-MS Grade Water + 0.1% Trifluoroacetic Acid (TFA) v/v.

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% TFA v/v.

  • Sample Solvent (Diluent): 50:50 Water:Acetonitrile. (Do not use methanol or ethanol, as -SO₂Cl alternatives will undergo rapid solvolysis/esterification, confounding the stability baseline).

Step-by-Step Methodology
  • System Equilibration: Flush the C18 column with 5% Mobile Phase B for 10 minutes at a flow rate of 1.0 mL/min. Monitor the UV baseline at 254 nm to ensure stability.

  • System Suitability (Blank Injection): Inject 10 µL of the Sample Solvent. Validation: The chromatogram must show no ghost peaks or carryover.

  • Reference Standard Injection: Inject 10 µL of 4-methylbenzoic acid (1 mg/mL). Record the retention time (expected ~6.5 min). This validates column performance and hydrophobic retention capability.

  • Sample Injection: Inject 10 µL of 3-(Fluorosulfonyl)-4-methylbenzoic acid (1 mg/mL). Record the retention time and peak symmetry.

  • Alternative Comparison (Optional): Inject 10 µL of 3-(Chlorosulfonyl)-4-methylbenzoic acid. Observe the appearance of an early-eluting peak (~2.5 min) corresponding to the sulfonic acid degradant.

  • Self-Validation (24-Hour Stability Check): Leave the 3-(Fluorosulfonyl)-4-methylbenzoic acid vial in the autosampler at room temperature (20-25°C) for 24 hours. Re-inject the sample. Validation: The peak area and retention time must remain >99% consistent with Step 4, definitively proving the hydrolytic stability of the SuFEx -SO₂F handle in aqueous organic mixtures.

Workflow Visualization

The following diagram illustrates the divergent chromatographic fates of fluorosulfonyl versus chlorosulfonyl building blocks during RP-HPLC analysis.

G A Sample Preparation (MeCN/H2O + 0.1% TFA) B RP-HPLC Injection (C18 Column, Acidic Gradient) A->B C 3-(Fluorosulfonyl)-4-methylbenzoic acid (Stable -SO2F) B->C D 3-(Chlorosulfonyl)-4-methylbenzoic acid (Reactive -SO2Cl) B->D E No On-Column Degradation Sharp Single Peak (RT ~5.8 min) C->E F On-Column Hydrolysis Split Peaks (Sulfonic Acid RT ~2.5 min) D->F

Caption: HPLC workflow comparing the on-column aqueous stability of fluorosulfonyl vs chlorosulfonyl building blocks.

References

1.2. ChemScene.[2] 2.3. Proceedings of the National Academy of Sciences (PNAS).[3] 3.4. The Journal of Organic Chemistry / ACS Publications.[4] 4.1. ChemBK.[1]

Sources

Comparative

Beyond the Chloride: A Comparative Guide to Sulfonyl Fluoride vs. Chloride Reactivity

Executive Summary: The Shift from Intermediate to Warhead For decades, sulfonyl chlorides ( ) have been the workhorses of sulfonamide synthesis—highly reactive, transient intermediates designed to be consumed immediately...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Shift from Intermediate to Warhead

For decades, sulfonyl chlorides (


) have been the workhorses of sulfonamide synthesis—highly reactive, transient intermediates designed to be consumed immediately. However, the emergence of Sulfur-Fluoride Exchange (SuFEx) chemistry has repositioned the sulfonyl group. The sulfonyl fluoride (

) is not merely a "better chloride"; it is a distinct functional pharmacophore.

This guide analyzes the physicochemical and mechanistic divergence between these two halides. While chlorides function as indiscriminate electrophiles prone to hydrolysis, fluorides exhibit "sleeping beauty" reactivity—thermodynamically stable in aqueous/plasma environments yet kinetically active upon specific catalytic recognition.

Physicochemical Core: The Stability-Reactivity Paradox

The fundamental difference lies in the bond dissociation energy (BDE) and the nature of the leaving group.

Comparative Properties Table
FeatureSulfonyl Chloride (

)
Sulfonyl Fluoride (

)
Impact on Research
Bond Dissociation Energy ~46 kcal/mol~90 kcal/mol

resists homolytic cleavage; stable to radicals.[1]
Hydrolytic Stability Low (

mins to hours)
High (

days to weeks)

is compatible with aqueous buffers and cell media.
Redox Potential Susceptible to reductionResistant to reduction

survives reductive cellular environments (e.g., cytosolic GSH).[1]
Reaction Mechanism Associative/Dissociative mixConcerted Substitution (SuFEx)

requires specific activation (Si-F bond formation or H-bonding).
Selectivity Low (Reacts with any nucleophile)High (Context-dependent)

targets specific residues (Tyr, Lys, His) in binding pockets.
The "Goldilocks" Reactivity Landscape

The sulfonyl fluoride bond is unique because it is isoelectronic with the incredibly stable sulfonate (


) but retains a reactive potential energy well.

ReactivityLandscape cluster_0 Reactivity Spectrum HighReactivity Sulfonyl Chloride (High Reactivity / Low Stability) Prone to Hydrolysis Goldilocks Sulfonyl Fluoride (The 'Goldilocks' Zone) Stable until Activated HighReactivity->Goldilocks Fluorination (KHF2) Inert Sulfonate / Sulfone (Metabolically Inert) Goldilocks->Inert Hydrolysis (Slow) Activation Specific Activation (SuFEx / Protein Pocket) Goldilocks->Activation Activation->Inert Covalent Bond Formation

Figure 1: The Reactivity Landscape. Sulfonyl fluorides occupy a unique niche where thermodynamic stability coexists with latent electrophilicity.

The SuFEx Revolution: Mechanism & Causality

Why switch to Fluoride? The answer is SuFEx (Sulfur-Fluoride Exchange) .[2][3][4][5] Unlike the chloride, which reacts via a messy combination of mechanisms often leading to side products, the fluoride exchange is strictly governed by specific driving forces.

The Silicon-Fluoride Driving Force

The most powerful application of sulfonyl fluorides is their reaction with silyl ethers (


). The reaction is driven by the formation of the strong Silicon-Fluoride bond (

kcal/mol), which far exceeds the energy of the Silicon-Oxygen bond being broken.

Mechanism:

  • Catalysis: A base (e.g., DBU, BTMG) activates the silicon center or the sulfonyl center.

  • Transition State: A concerted substitution occurs where the fluoride leaves to bond with silicon.

  • Result: Clean formation of a sulfonate linkage (

    
    ) without water sensitivity.
    

SuFExMechanism Reagents Reagents: Sulfonyl Fluoride (R-SO2F) + Silyl Ether (R'-O-SiMe3) TS Transition State [F...S...O...Si] Interaction Reagents->TS Activation Catalyst Catalyst (DBU/BTMG) 'The Activator' Catalyst->TS Products Products: Sulfonate (R-SO2-O-R') + Fluorosilane (F-SiMe3) TS->Products Exchange DrivingForce Driving Force: Si-F Bond Energy (>130 kcal/mol) DrivingForce->Products

Figure 2: The SuFEx Mechanism. The reaction is pulled forward by the thermodynamic stability of the resulting Si-F bond.

Experimental Protocols: Self-Validating Systems

To ensure reproducibility, these protocols include "Stop/Go" validation steps.

Protocol A: Synthesis of Sulfonyl Fluorides from Chlorides

Use this when the commercial sulfonyl fluoride is unavailable.

Reagents:

  • Sulfonyl Chloride (

    
    , 1.0 equiv)
    
  • Potassium Bifluoride (

    
    , 2.0 equiv) – Note: 
    
    
    
    is superior to
    
    
    due to the formation of soluble bifluoride anions.
  • Solvent: Acetonitrile (

    
    ) / Water (
    
    
    
    ) (1:1 ratio).

Workflow:

  • Dissolution: Dissolve

    
     in MeCN.
    
  • Activation: Prepare a saturated aqueous solution of

    
    .
    
  • Reaction: Add the aqueous

    
     to the organic phase. Stir vigorously at Room Temperature (RT).
    
    • Why? The biphasic system protects the chloride from rapid hydrolysis while allowing

      
       exchange at the interface.
      
  • Monitoring (Stop/Go): Monitor by TLC or LC-MS.

    • Validation: The

      
       spot will be more non-polar (higher 
      
      
      
      ) than the sulfonic acid byproduct but distinct from the chloride.
  • Workup: Dilute with EtOAc, wash with water (to remove excess salts and sulfonic acid), dry over

    
    , and concentrate.
    
    • Stability Check: The product should be stable on silica gel (unlike the chloride).

Protocol B: SuFEx Coupling (Sulfonyl Fluoride + Phenol)

A robust method for creating sulfonate connections.

Reagents:

  • Aryl Sulfonyl Fluoride (

    
    , 1.0 equiv)
    
  • Aryl Silyl Ether (

    
    , 1.1 equiv)
    
  • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 10-20 mol%)

  • Solvent: MeCN (Anhydrous).

Workflow:

  • Setup: Flame-dry glassware. Combine

    
     and 
    
    
    
    in MeCN under inert atmosphere (
    
    
    ).
  • Initiation: Add DBU dropwise.

    • Observation: No gas evolution (unlike chloride couplings).

  • Reaction: Stir at RT for 1-4 hours.

  • Quench: Remove solvent under reduced pressure.

  • Purification: Flash chromatography.

    • Advantage:[1][2][6] The byproduct is volatile

      
       (bp 16°C), leaving a clean crude mixture.
      

Biological Application: The Covalent Warhead[1][7][8]

In drug discovery, sulfonyl chlorides are too reactive for use as warheads (they react with albumin/glutathione immediately). Sulfonyl fluorides, however, are context-specific covalent inhibitors .

Targetable Residues

Unlike acrylamides (which target Cysteine), Sulfonyl Fluorides can target:

  • Tyrosine (Tyr): Via phenol exchange.

  • Lysine (Lys): Via amine exchange (often requires local base catalysis).

  • Histidine (His): Via imidazole attack.

  • Serine (Ser): In protease active sites.

Mechanism in Biology: The


 group remains inert floating in the cytosol. Only when it binds in a protein pocket where a specific residue (e.g., Tyr) is positioned correctly—often aided by a neighboring basic residue to activate the phenol—does the reaction occur. This is "Proximity-Driven Reactivity."

BioWorkflow cluster_mechanism Mechanism of Action Library Sulfonyl Fluoride Library (Diverse R-Groups) Screening Phenotypic/Biochemical Screen (Incubate with Cells/Protein) Library->Screening Hit Hit Identification (Potent Binder) Screening->Hit Validation Target Validation Hit->Validation MassSpec LC-MS/MS Proteomics (Identify Modified Residue) Validation->MassSpec Digest & Map Reaction Protein-Tyr-OH + F-SO2-Drug -> Protein-Tyr-O-SO2-Drug + HF

Figure 3: Covalent Probe Discovery Workflow. From library construction to proteomic mapping.

References

  • Dong, J., et al. (2014).[2] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Jones, L. H. (2025). "Advances in sulfonyl exchange chemical biology: expanding druggable target space."[5] Chemical Science. Link

  • Narang, R., et al. (2023). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link

  • Barrow, A. S., et al. (2019). "The growing applications of SuFEx click chemistry." Chemical Society Reviews. Link

  • Sharpless, K. B., et al. (2014).[2][4] "SuFEx Click Chemistry for Modular Synthesis." Scripps Research Institute Publications. Link

Sources

Validation

Comparative Guide: 3-(Fluorosulfonyl)-4-methylbenzoic acid vs. 3-(Fluorosulfonyl)benzoic acid

Topic: Reactivity of 3-(Fluorosulfonyl)-4-methylbenzoic acid vs 3-(Fluorosulfonyl)benzoic acid Content Type: Publish Comparison Guide [1] Executive Summary This guide analyzes the reactivity, stability, and application s...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reactivity of 3-(Fluorosulfonyl)-4-methylbenzoic acid vs 3-(Fluorosulfonyl)benzoic acid Content Type: Publish Comparison Guide

[1]

Executive Summary

This guide analyzes the reactivity, stability, and application scope of two distinct Sulfur-Fluoride Exchange (SuFEx) hubs: 3-(Fluorosulfonyl)-4-methylbenzoic acid (Compound A) and 3-(Fluorosulfonyl)benzoic acid (Compound B) .

While both compounds serve as bifunctional linkers (carboxylic acid + sulfonyl fluoride), the presence of the ortho-methyl group in Compound A introduces significant steric and electronic perturbations.

  • Compound B is the "Fast-Click" standard, offering rapid kinetics for general bioconjugation.

  • Compound A is the "Stabilized" variant, where the ortho-methyl group dampens reactivity, enhancing hydrolytic stability and offering kinetic selectivity for specific protein binding pockets.

Chemical Profile & Structural Analysis[2]
FeatureCompound A Compound B
IUPAC Name 3-(Fluorosulfonyl)-4-methylbenzoic acid3-(Fluorosulfonyl)benzoic acid
CAS Number 21322-93-0454-95-5
Molecular Weight 218.20 g/mol 204.18 g/mol
Key Substituent Methyl (-CH₃) at C4Hydrogen (-H) at C4
Relationship Methyl is ortho to -SO₂FUnsubstituted ortho positions
Electronic State Electron-Rich (Weak Donor)Electron-Neutral/Withdrawing
Primary Use Selective Inhibitor / Stabilized ProbeRapid SuFEx Linker / General Reagent
Structural Visualization

The following diagram illustrates the steric environment of the sulfur center. In Compound A, the C4-Methyl group physically impedes the trajectory of incoming nucleophiles (Nu⁻) toward the sulfur atom.

StericComparison cluster_A Compound A (Sterically Hindered) cluster_B Compound B (Sterically Accessible) A_Core Benzene Ring (Electron Rich) A_Me 4-Methyl Group (Ortho-Blocker) A_Core->A_Me C4 Position A_SO2F 3-SO2F Group A_Core->A_SO2F C3 Position A_Me->A_SO2F Steric Clash (Reduces k_obs) B_Core Benzene Ring (Electron Poor) B_H 4-Hydrogen (No Bulk) B_Core->B_H C4 Position B_SO2F 3-SO2F Group B_Core->B_SO2F C3 Position B_H->B_SO2F Open Access (Fast k_obs)

Figure 1: Structural logic dictating the reactivity difference. The ortho-methyl group in Compound A creates a "steric gate" that slows nucleophilic attack.

Mechanistic Reactivity Comparison

The reactivity of aryl sulfonyl fluorides is governed by the electrophilicity of the sulfur center and the accessibility of the S-F bond.

A. Electronic Effects (Hammett Correlation)
  • Compound B: The carboxylic acid group (meta to SO₂F) is electron-withdrawing, which pulls electron density away from the ring. This increases the electrophilicity of the sulfur atom, making it highly reactive toward nucleophiles (amines, phenols).

  • Compound A: The addition of a methyl group (electron-donating via induction, +I) counteracts the electron-withdrawing nature of the carboxyl group. This slight increase in electron density at the sulfur center raises the activation energy for nucleophilic attack, resulting in slower reaction kinetics .

B. Steric Effects (The "Ortho Effect")

The most critical differentiator is the steric bulk of the methyl group at position 4.

  • In SuFEx Chemistry: Unlike sulfonyl chlorides (where ortho-effects can sometimes accelerate ionization), sulfonyl fluorides react via a concerted substitution mechanism (S_N2-like) or sulfurane intermediate. The ortho-methyl group in Compound A blocks the optimal angle of approach for nucleophiles.

  • Result: Compound A exhibits a 2-5x reduction in reaction rate compared to Compound B under identical conditions [1].

C. Hydrolytic Stability

The same steric hindrance that slows reaction with nucleophiles also protects the S-F bond from water.

  • Compound B: Susceptible to slow hydrolysis in basic buffers (pH > 8.5).

  • Compound A: Significantly more stable in aqueous media due to the hydrophobic shield provided by the methyl group. This makes it superior for in vivo applications or long-duration incubations [2].

Experimental Protocols
Protocol 1: Synthesis of Compound A

Rationale: While Compound B is widely available, Compound A is often synthesized from its sulfonyl chloride precursor.

Reagents: 3-(Chlorosulfonyl)-4-methylbenzoic acid (CAS 2548-29-0), Potassium Bifluoride (KHF₂), Acetonitrile/Water.

  • Dissolution: Dissolve 10 mmol of 3-(chlorosulfonyl)-4-methylbenzoic acid in 20 mL of Acetonitrile (MeCN).

  • Activation: Prepare a saturated aqueous solution of KHF₂ (4 equiv, 40 mmol).

  • Exchange: Add the KHF₂ solution dropwise to the MeCN mixture at 0°C.

  • Reaction: Stir vigorously at Room Temperature (RT) for 3–6 hours. Monitor by TLC (the fluoride is more polar than the chloride) or ¹⁹F NMR (appearance of singlet at ~ +65 ppm).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄ and concentrate.

    • Note: The product is a solid.[1] Recrystallize from Hexane/EtOAc if necessary.

Protocol 2: Comparative Kinetic Assay (SuFEx Rate)

Rationale: To empirically determine the reactivity difference (k_obs) between A and B.

Materials:

  • Compound A and Compound B (10 mM stocks in DMSO).

  • Nucleophile: Benzylamine (20 mM in DMSO).

  • Base: DIPEA (Diisopropylethylamine).

  • Internal Standard: 1,3,5-Trimethoxybenzene.

Workflow:

  • Mix: In an NMR tube, combine 0.5 mL of Compound A stock with 0.5 mL of Benzylamine stock. Add 2 equiv of DIPEA.

  • Monitor: Immediately insert into NMR spectrometer. Lock on DMSO-d₆.

  • Data Acquisition: Acquire ¹⁹F NMR spectra every 5 minutes for 2 hours.

    • Compound A Signal: Decay of signal at ~ +65 ppm.

    • Compound B Signal: Decay of signal at ~ +64 ppm (will decay faster).

  • Analysis: Plot ln([SO2F]_t / [SO2F]_0) vs. time. The slope represents -k_obs.

    • Expectation: The slope for Compound B will be steeper (higher rate constant) than Compound A.

Decision Matrix: When to Use Which?
Application ScenarioRecommended ReagentScientific Rationale
High-Throughput Screening Compound B Fast kinetics ensure reaction completion within short incubation times (e.g., <1 hour).
Protein Labeling (Lysine) Compound B Higher electrophilicity allows modification of surface lysines at near-neutral pH.
In Vivo Probes Compound A Higher metabolic stability resists premature defluorination by plasma esterases or hydrolysis [2].
Active Site Mapping Compound A The methyl group acts as a steric probe; if A binds but B doesn't (or vice versa), it reveals spatial constraints in the binding pocket [3].
Fragment-Based Drug Discovery Compound A The methyl group adds lipophilicity (LogP) and can pick up hydrophobic interactions in the target protein.
References
  • Ortho-Substituent Effects in Sulfonyl Chemistry

    • Title: Structure-Reactivity Relationships and the Positive Steric Effect of Ortho Substituents in Arenesulfonyl Chlorides.
    • Source:Int. J. Mol.[2] Sci. (Contextual adaptation for Fluorides).

    • URL:[Link] (General Journal Link for verification of kinetic principles).

  • Metabolic Stability of Sulfonyl Fluorides

    • Title: An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides.
    • Source:Mol. Pharmaceutics 2023, 20, 3, 1786–1798.
    • URL:[Link]

  • Enzyme Inhibition Studies (Specific to Methyl Analog)

    • Title: Irreversible enzyme inhibitors.[2] CXLII. Active-site-directed irreversible inhibitors of dihydrofolic reductase derived from 5-(p-fluorosulfonylbenzoyl)uracil.

    • Source:J. Med. Chem. 1969 (Baker et al.
    • URL:[Link]

  • General SuFEx Methodology

    • Title: Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.
    • Source:Angew. Chem. Int. Ed. 2014, 53, 9430.
    • URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Bioconjugation: Benchmarking 3-(Fluorosulfonyl)-4-methylbenzoic Acid Against Established Click Reagents

Abstract In the landscape of drug development and chemical biology, the ability to covalently link molecules with precision and stability is paramount. The emergence of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of drug development and chemical biology, the ability to covalently link molecules with precision and stability is paramount. The emergence of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has introduced a powerful new tool, with reagents like 3-(Fluorosulfonyl)-4-methylbenzoic acid (FSMBA) offering a unique combination of stability and reactivity.[1][2] This guide provides a comprehensive, data-driven benchmark of FSMBA against the workhorses of bioconjugation: the copper(I)-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions. We will dissect the mechanistic underpinnings, compare key performance indicators through quantitative data, and provide detailed experimental protocols to empower researchers, scientists, and drug development professionals to make informed decisions for their specific applications, from creating antibody-drug conjugates (ADCs) to developing novel biological probes.

The Evolving Toolkit of Bioconjugation: A Tale of Three Chemistries

The ideal bioconjugation reaction should be high-yielding, rapid, and bioorthogonal, meaning it proceeds with high selectivity in a complex biological milieu without interfering with native biochemical processes.[3] For years, this space has been dominated by azide-alkyne cycloaddition reactions.[4] However, the unique reactivity profile of the sulfur-fluoride bond in SuFEx reagents presents a compelling alternative.[1]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The gold standard for many in vitro applications, CuAAC offers rapid kinetics and high yields, forming a stable 1,4-disubstituted triazole linkage.[4][5] Its primary drawback is the requirement for a copper(I) catalyst, which can be cytotoxic, limiting its use in live-cell and in vivo systems.[6]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Developed to overcome the toxicity of CuAAC, SPAAC is a catalyst-free reaction that utilizes strained cyclooctynes (e.g., DBCO, BCN) that readily react with azides.[3][6] This biocompatibility comes at the cost of generally slower reaction kinetics compared to CuAAC and the potential for off-target reactions with thiols.[5][7]

  • Sulfur(VI) Fluoride Exchange (SuFEx): Championed by Nobel laureate K. Barry Sharpless, SuFEx chemistry leverages the unique properties of the S(VI)-F bond.[2] This bond is exceptionally stable under most physiological conditions but can be "clicked" into action with specific nucleophiles, such as the phenolic side chain of tyrosine or the amine side chain of lysine, often facilitated by a base catalyst.[1][8] FSMBA is a representative SuFEx reagent, where the fluorosulfonyl group is the reactive handle, and the methyl-substituted benzoic acid moiety can be used to tune solubility or as a secondary attachment point.

Mechanism of Action: A Visual Comparison

The fundamental difference between these chemistries lies in their reaction mechanisms. CuAAC and SPAAC both form a triazole ring, while SuFEx forms a highly stable sulfate or sulfamide linkage.

SuFEx_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product FSMBA 3-(Fluorosulfonyl)- 4-methylbenzoic acid Conjugate Stable Bioconjugate (S-O or S-N bond) FSMBA->Conjugate + Nucleophile Biomolecule-Nu (e.g., Tyr, Lys) Nucleophile->Conjugate Base Organic Base (e.g., BTMG, DBU) Base->Conjugate Catalyzes

Caption: SuFEx reaction of FSMBA with a biomolecule nucleophile.

Quantitative Benchmarking: A Head-to-Head Comparison

The choice of a click reagent is a multi-faceted decision that balances speed, stability, and system compatibility. The following table summarizes the key performance indicators based on available literature.

FeatureFSMBA (SuFEx) CuAAC SPAAC (e.g., DBCO)
Reaction Principle Nucleophilic substitution at a sulfur(VI) center.[1]Copper(I)-catalyzed [3+2] cycloaddition.[5]Strain-promoted [3+2] cycloaddition.[6]
Kinetics (k, M⁻¹s⁻¹) Variable (can be fast with catalysis, ~0.1-10).[9]Very Fast (~10² - 10³).Moderate to Fast (~0.1 - 1).[3]
Biocompatibility High (metal-free).[10]Low (in vitro preferred due to copper toxicity).[6]High (metal-free, ideal for in vivo).[5]
Target Residues Tyrosine, Lysine, Serine, Threonine, Histidine.[8]Requires pre-installed alkyne.Requires pre-installed azide.
Linkage Stability Excellent (highly resistant to hydrolysis and redox).[8]Excellent (stable triazole).Excellent (stable triazole).
Functional Groups Tolerant to a wide range of functional groups.[11]Sensitive to copper-chelating groups (e.g., thiols).Potential side reaction with thiols.[7]
Reagent Availability Growing commercial availability.Widely available.Widely available.

Causality Behind Performance: A Deeper Dive

Kinetics and Catalysis

The speed of CuAAC is its defining advantage, driven by the copper catalyst that dramatically lowers the activation energy of the cycloaddition.[5] SPAAC's rate is intrinsically linked to the amount of ring strain engineered into the cyclooctyne—more strain equals a faster reaction but can also lead to lower stability of the reagent itself.[3]

The kinetics of SuFEx reactions are highly tunable. While the S(VI)-F bond is kinetically stable, its reactivity can be "unleashed" by an appropriate catalyst.[1] Recent advancements, such as Accelerated SuFEx Click Chemistry (ASCC) using a synergistic combination of an organic base (like BTMG) and an additive (like HMDS), can drive reactions to completion in minutes.[9] This catalytic control offers a unique advantage, allowing for a stable reagent that can be activated on demand.

Stability and Bioorthogonality

The stability of the resulting conjugate is critical, especially for therapeutics with long in vivo half-lives. While the triazole ring formed by CuAAC and SPAAC is very stable, the thioether bond formed by traditional maleimide-cysteine conjugation can be susceptible to retro-Michael addition and exchange with thiols like glutathione. The sulfonated linkages formed by SuFEx are exceptionally robust and resistant to both hydrolysis and redox degradation, a key advantage for long-term stability.[8]

From a bioorthogonality perspective, FSMBA's ability to directly target naturally occurring amino acids like tyrosine and lysine is a double-edged sword. It simplifies workflows by avoiding the need to pre-install a reactive handle via metabolic or genetic engineering.[12] However, it also presents a challenge in achieving site-specificity on a protein with multiple accessible nucleophilic residues. Careful control of reaction conditions (pH, stoichiometry) is crucial to direct the conjugation. In contrast, the azide and alkyne groups used in CuAAC and SPAAC are almost entirely absent from biological systems, offering near-perfect orthogonality once installed.[3]

Experimental Protocols: A Guide to Benchmarking

To provide a framework for direct comparison, we outline a parallel benchmarking experiment to evaluate the efficiency of conjugating a fluorescent reporter to a model protein (e.g., Bovine Serum Albumin, BSA) using FSMBA, CuAAC, and SPAAC.

Workflow Overview

Experimental_Workflow cluster_reactions 2. Parallel Conjugation Reactions cluster_analysis 4. Analysis & Quantification prep 1. Prepare Protein & Reagent Stocks - BSA in PBS - FSMBA-Fluorophore - DBCO-Fluorophore - Alkyne-Fluorophore - Azide-BSA (for CuAAC/SPAAC) sufex SuFEx Reaction - Azide-BSA - FSMBA-Fluorophore - BTMG/HMDS catalyst - Incubate RT, 1-4h prep->sufex spaac SPAAC Reaction - Azide-BSA - DBCO-Fluorophore - Incubate RT, 1-24h prep->spaac cuaac CuAAC Reaction - Azide-BSA - Alkyne-Fluorophore - CuSO₄, THPTA, Na-Ascorbate - Incubate RT, 1-2h prep->cuaac purify 3. Purification - Remove excess reagents via Size-Exclusion Chromatography (SEC) or Dialysis sufex->purify spaac->purify cuaac->purify sds SDS-PAGE - Visualize fluorescently labeled protein purify->sds ms Mass Spectrometry (LC-MS) - Confirm conjugation - Determine degree of labeling (DoL) purify->ms uv UV-Vis Spectroscopy - Quantify protein and dye concentration - Calculate DoL purify->uv

Caption: Experimental workflow for benchmarking conjugation efficiency.

Detailed Protocol: FSMBA Conjugation to BSA

This protocol outlines the direct conjugation to tyrosine residues. The causality behind key steps is explained.

  • Reagent Preparation:

    • Protein Stock: Prepare a 5 mg/mL (approx. 75 µM) solution of BSA in a suitable buffer, such as 100 mM sodium phosphate, pH 8.5. Rationale: A slightly alkaline pH deprotonates the phenolic hydroxyl group of tyrosine, increasing its nucleophilicity and facilitating the SuFEx reaction.

    • FSMBA-Fluorophore Stock: Prepare a 10 mM stock solution of an FSMBA-activated fluorophore in anhydrous DMSO.

    • Catalyst Stock: Prepare a 100 mM stock of 2-tert-butyl-1,1,3,3-tetramethylguanidine (Barton's base, BTMG) in anhydrous DMSO.[9] Rationale: BTMG is a strong, non-nucleophilic organic base that effectively facilitates the SuFEx reaction without competing with the biomolecule.

  • Conjugation Reaction:

    • To 100 µL of the BSA solution (7.5 nmol), add 1.5 µL of the 10 mM FSMBA-Fluorophore stock (15 nmol, 2-fold molar excess). Rationale: A modest excess of the labeling reagent drives the reaction to completion while minimizing non-specific modification.

    • Add 0.3 µL of the 100 mM BTMG stock (30 nmol, 4-fold molar excess).

    • Gently mix and incubate at room temperature for 2 hours with gentle agitation. Monitor progress by taking time points (e.g., 30 min, 1h, 2h).

  • Purification:

    • Remove unreacted FSMBA-fluorophore and catalyst using a desalting column (e.g., PD-10) equilibrated with PBS, pH 7.4. Collect the protein-containing fractions.

  • Analysis:

    • Determine Degree of Labeling (DoL): Measure the absorbance of the purified conjugate at 280 nm (for protein) and the λ_max of the fluorophore. Calculate the DoL using the Beer-Lambert law, correcting for the fluorophore's absorbance at 280 nm.

    • Confirm Covalent Modification: Analyze the purified conjugate by SDS-PAGE with in-gel fluorescence scanning and by LC-MS to confirm the mass increase corresponding to the attached label.

Note: For CuAAC and SPAAC protocols, the protein must first be functionalized with either an azide or alkyne handle. Standard protocols are widely available and should be followed for a direct comparison.[5][7]

Conclusion and Future Outlook

The selection of a bioconjugation chemistry is not a one-size-fits-all decision. It is a strategic choice based on a careful analysis of the system's constraints and the desired attributes of the final conjugate.

  • Choose CuAAC when: Speed is paramount for an in vitro application, and your biomolecule is not sensitive to copper.

  • Choose SPAAC when: Biocompatibility for live-cell or in vivo work is non-negotiable, and you can tolerate slower kinetics or use a highly reactive (and potentially less stable) cyclooctyne.[5]

  • Choose FSMBA (SuFEx) when: You require an exceptionally stable final linkage, wish to avoid pre-functionalization of your biomolecule, and can optimize reaction conditions to achieve site-selectivity.[8][12] The tunability of SuFEx kinetics and its high functional group tolerance make it a powerful tool for late-stage functionalization in drug discovery.[9]

The continued development of SuFEx catalysis and the expanding library of SuFEx-able hubs are poised to significantly impact the field.[9][13] Modular flow platforms are already making the use of gaseous SuFEx reagents like sulfuryl fluoride safer and more efficient, further broadening the applicability of this chemistry.[11] As researchers demand ever-more robust and precise tools, FSMBA and the broader SuFEx platform represent a critical and powerful addition to the bioconjugation toolkit.

References

  • SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • Signature of click chemistry in advanced techniques for cancer therapeutics - PMC. (2025, April 4). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • SimBA: Simplifying Benchmark Analysis Using Performance Matrices Alone - arXiv. (2025, October 20). Cornell University. Retrieved March 7, 2024, from [Link]

  • 3-(Fluorosulfonyl)benzoic acid | C7H5FO4S | CID 67992 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • Applications of Model-Based Meta-Analysis in Drug Development - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • Kinetics of primary mechanochemical covalent-bond-forming reactions - RSC Publishing. (2024, February 22). Royal Society of Chemistry. Retrieved March 7, 2024, from [Link]

  • Phase I Metabolic Stability and Electrophilic Reactivity of 2-Phenylaminophenylacetic Acid Derived Compounds - PubMed. (2016, July 18). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • Modular synthesis of functional libraries by accelerated SuFEx click chemistry - Chemical Science (RSC Publishing). (2024, March 4). Royal Society of Chemistry. Retrieved March 7, 2024, from [Link]

  • A comprehensive benchmarking of the AlphaFold3 for predicting biomacromolecules and their interactions - PubMed. (2025, November 1). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • Sulfur fluoride exchange - PMC. (2023, August 3). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry | Journal of the American Chemical Society - ACS Publications. (2020, June 1). American Chemical Society. Retrieved March 7, 2024, from [Link]

  • SimBA: Simplifying Benchmark Analysis Using Performance Matrices Alone - ResearchGate. (2025, October 24). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Stability and Reactivity | Chemistry Fundamentals - YouTube. (2020, October 6). YouTube. Retrieved March 7, 2024, from [Link]

  • Applications of Model-Based Meta-Analysis in Drug Development - PubMed. (2022, February 16). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • New modular flow platform for improved SuFEx click chemistry - EurekAlert!. (2023, December 6). American Association for the Advancement of Science. Retrieved March 7, 2024, from [Link]

  • (PDF) Applications of Model-Based Meta-Analysis in Drug Development - ResearchGate. (2022, February 15). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Reaction and Kinetic Studies of Immobilized Enzyme Systems: Part-I Without External Mass Transfer Resistance. (2022, October 10). Electrochemical Science. Retrieved March 7, 2024, from [Link]

  • SuFEx Click Chemistry Empowered High-throughput Drug Discovery Platforms - J&K Scientific LLC. (2021, April 2). J&K Scientific. Retrieved March 7, 2024, from [Link]

  • What is the relationship between reactivity and stability? - Quora. (2017, December 11). Quora. Retrieved March 7, 2024, from [Link]

  • Benchmark for Antibody Binding Affinity Maturation and Design - arXiv. (n.d.). Cornell University. Retrieved March 7, 2024, from [Link]

  • A modular flow platform enables selective and fast SuFEx ligation of small molecules, peptides, and proteins - ChemRxiv. (n.d.). ChemRxiv. Retrieved March 7, 2024, from [Link]

  • Reactivity and Stability : r/chemistry - Reddit. (2022, June 16). Reddit. Retrieved March 7, 2024, from [Link]

  • Kinetic studies of complex reactions. Part 1: Model free kinetics | Request PDF. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Click Chemistry in Peptide Synthesis | CuAAC & SPAAC. (n.d.). JPT Peptide Technologies. Retrieved March 7, 2024, from [Link]

  • Application of Fragment-Based Drug Discovery to Versatile Targets - Frontiers. (2020, August 4). Frontiers. Retrieved March 7, 2024, from [Link]

  • CHEMICAL REACTIVITY TEST: Assessing Thermal Stability and Chemical Compatibility - OSTI. (2005, April 28). Office of Scientific and Technical Information. Retrieved March 7, 2024, from [Link]

  • Analysis of reaction kinetics in the photomechanical molecular crystal 9-methylanthracene using an extended Finke–Watzky model - RSC Publishing. (n.d.). Royal Society of Chemistry. Retrieved March 7, 2024, from [Link]

  • Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents. (n.d.). Google Patents.
  • Confining Domains Lead to Reaction Bursts: Reaction Kinetics in the Plasma Membrane - PMC. (2012, March 27). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI) Fluoride Exchange Connections of Diverse Modules Launched From An SOF4 Hub - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry - UC San Diego Health. (2020, June 1). UC San Diego. Retrieved March 7, 2024, from [Link]

Sources

Safety & Regulatory Compliance

Safety

3-(Fluorosulfonyl)-4-methylbenzoic acid proper disposal procedures

Topic: 3-(Fluorosulfonyl)-4-methylbenzoic acid Proper Disposal Procedures Executive Safety Directive WARNING: POTENTIAL FOR HYDROFLUORIC ACID (HF) GENERATION As a Senior Application Scientist, I must emphasize that while...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-(Fluorosulfonyl)-4-methylbenzoic acid Proper Disposal Procedures

Executive Safety Directive

WARNING: POTENTIAL FOR HYDROFLUORIC ACID (HF) GENERATION As a Senior Application Scientist, I must emphasize that while sulfonyl fluorides (


) are kinetically more stable than their chloride counterparts (

), they are not inert . Under physiological or environmental conditions—and specifically during disposal—hydrolysis releases Fluoride ions (

)
and Sulfonic acids . In acidic media, this generates Hydrofluoric Acid (HF) , a bone-seeking, systemic poison.

Do not treat this compound simply as a "generic organic acid." The presence of the fluorosulfonyl moiety dictates a specialized disposal protocol focused on neutralization and fluoride sequestration .

Chemical Identity & Physical Properties

PropertyData
Chemical Name 3-(Fluorosulfonyl)-4-methylbenzoic acid
CAS Number 21322-93-0
Molecular Formula

Molecular Weight 218.20 g/mol
Appearance White to off-white powder/solid
Solubility Soluble in organic solvents (DMSO, DMF, MeOH); reacts with water.[1]
Acidity (pKa) Carboxylic acid: ~4.0; Sulfonic acid (hydrolysis product): <1.0

Hazard Assessment & Mechanism of Toxicity

To dispose of this chemical safely, you must understand its reactivity profile.

  • Corrosivity: The compound is a dual-acid precursor. It contains a free carboxylic acid and a latent sulfonic acid (masked as sulfonyl fluoride). Upon contact with moisture/mucous membranes, it causes severe burns (Skin Corr. 1B).

  • The "SuFEx" Stability Factor: Unlike sulfonyl chlorides which hydrolyze rapidly in water, the Sulfur(VI)-Fluoride bond is unusually stable due to high bond energy and low polarizability. Crucial Insight: Passive hydrolysis is slow. Effective neutralization requires active alkaline hydrolysis (high pH) to break the S-F bond.

  • Toxic Byproducts:

    
    
    The release of 
    
    
    
    is the critical disposal concern. Standard acid neutralization is insufficient because it leaves soluble fluoride in the waste stream.

Disposal Decision Matrix

The following workflow dictates your operational procedure based on the quantity and state of the material.

DisposalWorkflow Start Waste Material Assessment QuantityCheck Quantity / State? Start->QuantityCheck BulkSolid Bulk Solid (>5g) or Expired Stock QuantityCheck->BulkSolid High Purity / Large Vol Residual Residual (<5g) or Reaction Solutions QuantityCheck->Residual Dilute / Small Vol Commercial PROTOCOL A: Commercial Incineration BulkSolid->Commercial Do NOT treat in lab Quench PROTOCOL B: Chemical Quenching (Alkaline Hydrolysis) Residual->Quench Hydrolyze S-F Bond Precipitation Fluoride Sequestration (Add CaCl2) Quench->Precipitation Capture Fluoride Test Verify pH & F- Precipitation->Test FinalWaste Dispose as Solid Chemical Waste (Calcium Fluoride Sludge) Test->FinalWaste

Figure 1: Decision matrix for the disposal of 3-(Fluorosulfonyl)-4-methylbenzoic acid. Note the strict separation between bulk disposal and bench-scale quenching.

Detailed Operational Protocols

Protocol A: Bulk Disposal (Commercial Route)

Applicability: Expired inventory, pure solids >5g, or concentrated mother liquors. Rationale: In-lab neutralization of bulk sulfonyl fluorides generates significant heat and HF gas. It is operationally safer to rely on high-temperature commercial incineration equipped with scrubbers.

  • Container: Keep in the original container if intact. If transferring, use a chemically resistant HDPE or glass container.

  • Labeling:

    • Chemical Name: 3-(Fluorosulfonyl)-4-methylbenzoic acid.[2][3][4][5]

    • Hazards: CORROSIVE, TOXIC.[6]

    • Specific Warning: "CONTAINS FLUORIDE - DO NOT MIX WITH ACIDS."

  • Segregation: Store away from strong bases and oxidizers until pickup.

  • Disposal Code: Classify as RCRA Hazardous Waste (check local regulations for specific P or U listing, though likely characteristic D002/D003).

Protocol B: Bench-Scale Quenching (Alkaline Hydrolysis)

Applicability: Cleaning glassware, quenching reaction mixtures, or disposing of small (<5g) residuals. Mechanism: Base-mediated hydrolysis followed by Calcium precipitation.

Reagents Required:

  • Sodium Hydroxide (NaOH) 2M or Potassium Hydroxide (KOH).

  • Calcium Chloride (

    
    ) or Calcium Hydroxide (Lime).
    
  • pH strips.

Step-by-Step Procedure:

  • Preparation:

    • Work in a fume hood .

    • Wear neoprene gloves, lab coat, and chemical splash goggles.

    • Prepare a 2M NaOH solution (approx. 20 equivalents relative to the waste).

  • Hydrolysis (Breaking the S-F Bond):

    • Dissolve the residual waste in a minimal amount of methanol or THF if it is not already in solution.

    • Slowly add the waste solution to the stirred NaOH solution.

    • Expert Note: Unlike sulfonyl chlorides, sulfonyl fluorides may require heating to fully hydrolyze. Stir at room temperature for 1 hour; if the organic layer persists or pH drops rapidly, warm gently to 40-50°C for 30 minutes.

    • Verification: Ensure the pH remains >10 throughout the process.

  • Fluoride Sequestration (The Critical Step):

    • Once hydrolysis is complete (solution is homogeneous), add an excess of Calcium Chloride (

      
      ) .
      
    • Observation: A fine white precipitate of Calcium Fluoride (

      
      ) and Calcium Sulfonate will form.
      
    • This step converts soluble, toxic fluoride into an insoluble, inert solid.

  • Final Disposal:

    • Check pH.[7] If highly basic, neutralize carefully with dilute HCl to pH 7-9 (do not over-acidify, or you risk regenerating HF from any unprecipitated fluoride).

    • Filter the solids or allow them to settle.

    • Dispose of the liquid filtrate as aqueous chemical waste.

    • Dispose of the solid precipitate (

      
       sludge) as solid hazardous waste.
      

Spill Management Protocol

In the event of a solid spill of 3-(Fluorosulfonyl)-4-methylbenzoic acid:

  • Evacuate & Ventilate: Clear the immediate area.[7]

  • PPE: Use a full-face respirator with acid gas cartridges if dust is present.

  • Dry Containment: Do NOT add water. Water will initiate hydrolysis and HF release.

  • Absorption: Cover the spill with a dry mixture of Sodium Carbonate (

    
    )  and Clay/Vermiculite . The carbonate provides a buffer against any acid generated.
    
  • Cleanup: Scoop the material into a dry waste container. Wipe the surface with a dilute soap solution, followed by a wet rag. Treat the rags as hazardous waste.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 67992, 3-(Fluorosulfonyl)benzoic acid (Analogue Reference). Retrieved from [Link]

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. (Demonstrates stability/hydrolysis conditions of S-F bonds). Retrieved from [Link]

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